2-Ethoxy-4-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNNOMZFRQSTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395700 | |
| Record name | 2-ethoxy-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178993-28-7 | |
| Record name | 2-ethoxy-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2-Ethoxy-4-fluoroaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Ethoxy-4-fluoroaniline is a highly functionalized aromatic amine that has emerged as a strategic building block in modern medicinal chemistry. Its unique substitution pattern—featuring an electron-donating ethoxy group and an electron-withdrawing fluorine atom—provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group can be used to probe hydrophobic pockets and improve solubility. This guide provides an in-depth analysis of the compound's properties, a plausible and robust synthesis workflow, its critical applications in drug discovery, a detailed experimental protocol for its use in amide bond formation, and comprehensive safety and handling guidelines.
Compound Identification and Physicochemical Properties
Precise identification is critical for regulatory compliance and experimental reproducibility. This compound is most commonly identified by its CAS number. It is often supplied and used as either the free base or its more stable hydrochloride salt.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number (Free Base) | 178993-28-7 | [1] |
| CAS Number (HCl Salt) | 850568-36-4 | [2] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | [1] |
While specific, verified physicochemical data for this compound is not broadly published, the properties of the parent compound, 4-fluoroaniline, offer a useful baseline for assessing its general characteristics. The addition of the ethoxy group is expected to increase the molecular weight and boiling point while potentially decreasing water solubility.
Reference Properties of 4-Fluoroaniline (CAS: 371-40-4)
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 188 °C | [3] |
| Melting Point | -1.9 °C | [3] |
| Density | 1.1725 g/cm³ | [3] |
Synthesis and Manufacturing Workflow
The synthesis of this compound requires a multi-step approach that logically builds the required functionality onto a commercially available starting material. A chemically sound and scalable route would begin with 2-fluoro-4-nitrophenol. This strategy allows for the precise installation of the ethoxy group before the sensitive aniline is revealed.
Rationale for the Synthetic Strategy:
-
Starting Material Selection: 2-fluoro-4-nitrophenol is an ideal precursor. The nitro group activates the ring for potential reactions but, more importantly, serves as a robust precursor to the aniline. The phenolic hydroxyl group provides a direct handle for etherification.
-
Williamson Ether Synthesis: This is a classic and reliable method for forming ethers. By reacting the phenoxide (generated by a base like potassium carbonate) with an ethylating agent (ethyl iodide), the ethoxy group is installed efficiently. Performing this step before nitro reduction is critical, as the free aniline would be nucleophilic and could compete in side reactions.
-
Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean, high-yielding, and industrially scalable method that avoids the use of harsh or stoichiometric metal reductants.
Caption: A robust two-step synthesis of this compound.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a key intermediate for creating complex Active Pharmaceutical Ingredients (APIs). Organofluorine compounds are prevalent in modern pharmaceuticals, with the fluorine atom often imparting desirable properties.[4]
The Strategic Value of Fluorine and Ethoxy Groups:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[5]
-
Potency and Binding Affinity: Fluorine is highly electronegative and can engage in favorable electrostatic and dipole interactions with protein targets. It can also lower the pKa of nearby amines, affecting their ionization state and ability to form salt bridges.[5]
-
Conformational Control: The substituents on the aniline ring influence its orientation when incorporated into a larger molecule, which can be critical for fitting into a specific protein binding pocket.
-
Hydrophobic Interactions: The ethoxy group provides a small, flexible hydrophobic moiety that can be used to probe and fill small hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity.
This compound is particularly valuable in the synthesis of kinase inhibitors , a major class of targeted cancer therapeutics.[6] Many FDA-approved kinase inhibitors feature a substituted aniline core that binds to the hinge region of the kinase ATP-binding site.
Caption: Role of this compound in kinase inhibitor synthesis.
Experimental Protocol: Amide Bond Formation
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[7] The following protocol describes a reliable method for coupling this compound with a generic carboxylic acid using HATU, a modern and highly effective coupling reagent.
Objective: To synthesize N-(2-ethoxy-4-fluorophenyl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Self-Validating Protocol:
-
Reaction Setup (Inert Atmosphere):
-
To a clean, dry, nitrogen-flushed round-bottom flask, add Benzoic Acid (1.05 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add this compound (1.0 eq), HATU (1.1 eq), and finally DIPEA (2.5 eq) to the stirred solution at room temperature.
-
Causality: The reaction is run under nitrogen to prevent atmospheric moisture from quenching the highly reactive intermediates. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl by-product without competing in the coupling reaction.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Trustworthiness: Monitoring consumption of the limiting reagent (the aniline) ensures the reaction has gone to completion, preventing unnecessary exposure to reagents or side-product formation from extended reaction times.
-
-
Work-up and Extraction:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic by-products.
-
Wash with brine (1x) to remove residual water and DMF.
-
Causality: The aqueous washes are critical for purification. The bicarbonate wash removes acidic components, and the brine wash helps to break emulsions and initiate drying of the organic layer.
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-(2-ethoxy-4-fluorophenyl)benzamide.
-
Authoritative Grounding: This protocol is based on well-established amide coupling principles widely used in the pharmaceutical industry.[8][9]
-
Safety, Handling, and Storage
Substituted anilines as a class should be handled with care, assuming they are toxic and irritants until proven otherwise. Although a specific, comprehensive SDS for this compound is not widely available, data from closely related fluoroanilines provide a strong basis for safe handling procedures.[10][11][12]
Hazard Profile Summary
| Hazard Class | Description | Precautionary Action |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust/vapors.[13] |
| Skin Irritation | Causes skin irritation. | Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[13] |
| Eye Irritation | Causes serious eye irritation. | Wear chemical safety goggles or a face shield.[13] |
| Respiratory Irritation | May cause respiratory tract irritation. | Always handle in a certified chemical fume hood.[13] |
Personal Protective Equipment (PPE) and Storage:
-
Engineering Controls: Use only in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles.
-
Skin and Body Protection: Lab coat.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[11]
References
- Ferreira, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroaniline, 98%. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Fluorescent kinase inhibitors as probes in cancer. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
PubMed Central. (2022). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-4-fluoroaniline. Retrieved from [Link]
-
Academia.edu. (n.d.). 4-Fluoroanilines: synthesis and decomposition. Retrieved from [Link]
-
PubMed Central. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]
- ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews.
- Google Patents. (n.d.). Selective halogenation of 2-fluoroaniline.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Alichem. (n.d.). A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline. Retrieved from [Link]
-
Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]
-
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Retrieved from [Link]
Sources
- 1. This compound suppliers USA [americanchemicalsuppliers.com]
- 2. scbt.com [scbt.com]
- 3. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles [mdpi.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amide Synthesis [fishersci.dk]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. lobachemie.com [lobachemie.com]
- 13. 2-Ethyl-4-fluoroaniline | C8H10FN | CID 20434655 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-fluoroaniline
Introduction
2-Ethoxy-4-fluoroaniline is a valuable substituted aniline derivative that serves as a key building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring an ethoxy group ortho to the amine and a fluorine atom in the para position, makes it a desirable intermediate in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity to target proteins. This guide provides a comprehensive overview of the viable synthetic pathways for this compound, offering in-depth technical insights for researchers, scientists, and professionals in drug development.
This document will delve into the strategic considerations behind the chosen synthetic routes, providing detailed, step-by-step protocols for the key transformations. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Strategic Synthesis Plan: A Two-Step Approach
The most logical and industrially scalable synthesis of this compound is a two-step process commencing from a readily available starting material. This strategy involves an initial etherification reaction followed by a chemoselective reduction.
The overall synthetic transformation is depicted below:
Caption: Overview of the two-step synthesis of this compound.
The rationale for this approach is based on the following considerations:
-
Starting Material Availability: 4-Fluoro-2-nitrophenol is a commercially available and relatively inexpensive starting material.[1][2] Its synthesis from 2-fluorophenol or 2,4-difluoronitrobenzene is also well-documented.[3][4]
-
Robust and Well-Understood Reactions: Both the Williamson ether synthesis and the reduction of nitroarenes are fundamental and extensively studied reactions in organic chemistry, ensuring high yields and predictability.
-
Chemoselectivity: The chosen sequence allows for the selective reduction of the nitro group in the final step without affecting the ethoxy and fluoro substituents.
Part 1: Synthesis of 2-Ethoxy-4-fluoronitrobenzene via Williamson Ether Synthesis
The initial step in the synthesis is the etherification of 4-fluoro-2-nitrophenol with an appropriate ethylating agent. The Williamson ether synthesis is the method of choice for this transformation. This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent.
Mechanistic Insight
The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-fluoro-2-nitrophenol by a base, typically a carbonate or hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the ethylating agent (e.g., ethyl iodide or diethyl sulfate) in a classic SN2 fashion, leading to the formation of the desired ether and a salt byproduct.
Caption: Mechanism of the Williamson Ether Synthesis for 2-Ethoxy-4-fluoronitrobenzene.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the etherification of phenols.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 4-Fluoro-2-nitrophenol | 157.10 | 15.7 | 0.1 | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 20.7 | 0.15 | 1.5 |
| Ethyl Iodide (CH₃CH₂I) | 155.97 | 18.7 | 0.12 | 1.2 |
| Acetone | 58.08 | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitrophenol (15.7 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Add 200 mL of acetone to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
-
Add ethyl iodide (18.7 g, 0.12 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 56°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Ethoxy-4-fluoronitrobenzene as a solid.
Part 2: Synthesis of this compound via Nitro Group Reduction
The second and final step is the reduction of the nitro group in 2-Ethoxy-4-fluoronitrobenzene to the corresponding primary amine. Several methods are available for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.
Method Selection and Rationale
Two primary methods are presented here, each with its own advantages:
-
Method A: Catalytic Hydrogenation: This is a clean and efficient method that typically provides high yields of the desired aniline. Palladium on carbon (Pd/C) is a commonly used catalyst. This method is often preferred in laboratory settings for its clean reaction profile.
-
Method B: Iron in Acidic Medium (Béchamp Reduction): This is a classic and cost-effective method for the large-scale industrial production of anilines. The use of iron powder in the presence of a catalytic amount of acid (like hydrochloric acid) is advantageous because the iron(II) chloride formed can be hydrolyzed to regenerate the acid, making the process more economical.[5][6]
Caption: Alternative pathways for the reduction of 2-Ethoxy-4-fluoronitrobenzene.
Experimental Protocol: Method A - Catalytic Hydrogenation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Ethoxy-4-fluoronitrobenzene | 185.15 | 18.5 | 0.1 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Methanol | 32.04 | 250 mL | - |
| Hydrogen (H₂) | 2.02 | Balloon or Parr apparatus | - |
Procedure:
-
In a hydrogenation flask, dissolve 2-Ethoxy-4-fluoronitrobenzene (18.5 g, 0.1 mol) in 250 mL of methanol.
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
Seal the flask and purge with nitrogen, followed by hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or 50 psi in a Parr apparatus) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure or by recrystallization.
Experimental Protocol: Method B - Béchamp Reduction
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles |
| 2-Ethoxy-4-fluoronitrobenzene | 185.15 | 18.5 | 0.1 |
| Iron Powder | 55.85 | 16.8 | 0.3 |
| Ethanol | 46.07 | 150 mL | - |
| Water | 18.02 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~1 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-Ethoxy-4-fluoronitrobenzene (18.5 g, 0.1 mol), iron powder (16.8 g, 0.3 mol), ethanol (150 mL), and water (50 mL).
-
Heat the mixture to a gentle reflux.
-
Add concentrated hydrochloric acid (~1 mL) dropwise to initiate the reaction. An exothermic reaction should be observed.
-
Continue to heat at reflux for 2-3 hours, or until the starting material is no longer visible by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the hot reaction mixture through a pad of Celite to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | Aromatic protons with characteristic splitting patterns due to fluorine coupling. Signals for the ethoxy group (a triplet and a quartet). A broad singlet for the amine protons. |
| ¹³C NMR | Aromatic carbons showing C-F coupling. Signals for the ethoxy group carbons. |
| IR Spectroscopy | N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹). C-O stretching for the ether. C-F stretching band. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (C₈H₁₀FNO, MW: 155.17). |
Note: While specific spectral data for this compound is not widely published, the expected features are based on the analysis of analogous compounds such as 4-fluoroaniline and 2-fluoro-4-iodoaniline.[7][8]
Conclusion
The synthesis of this compound can be reliably achieved through a robust two-step sequence involving a Williamson ether synthesis followed by the reduction of a nitro intermediate. Both catalytic hydrogenation and the Béchamp reduction are effective methods for the final step, with the choice depending on the scale and available resources. The protocols provided in this guide are based on well-established chemical principles and can be adapted by researchers to suit their specific laboratory conditions. The successful synthesis of this valuable intermediate opens up avenues for the development of novel molecules in the pharmaceutical and agrochemical industries.
References
-
Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Eureka. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PubChem. (n.d.). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). Enhanced Degradation of 4-Nitrophenol via a Two-Stage Co-Catalytic Fenton Packed-Bed Reactor with External Circulation. Catalysts, 13(7), 1083. [Link]
-
Chem-Impex. (n.d.). 4-Fluoro-2-nitrophenol. Retrieved from [Link]
-
Shaalaa.com. (2023, September 7). Account for the following: Reduction of nitrobenzene using Fe and HCl is preferred over Sn and HCl. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. [Link]
-
RSC Publishing. (2025). Selective two-electron and four-electron oxygen reduction reactions using Co-based electrocatalysts. Chemical Society Reviews. [Link]
-
Chemistry Stack Exchange. (2019, March 8). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. A15847.14 [thermofisher.com]
- 3. 2-Fluoro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to 2-Ethoxy-4-fluoroaniline: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethoxy-4-fluoroaniline, a key building block in contemporary medicinal chemistry. While a singular "discovery" manuscript for this specific molecule is not prominent in the historical record, its emergence is intrinsically linked to the broader development of fluorinated anilines as crucial intermediates in the synthesis of targeted therapeutics. This document delineates a plausible and scientifically grounded history of its conceptualization, details robust synthetic methodologies, outlines its key physicochemical and spectroscopic properties, and explores its applications, particularly in the realm of proteomics and as a scaffold for kinase inhibitors.
Introduction and Historical Context
This compound (CAS No. 178993-28-7) belongs to the class of substituted anilines, which are foundational scaffolds in the development of a vast array of pharmaceuticals. The strategic incorporation of fluorine and ethoxy moieties into the aniline ring imparts unique electronic and conformational properties, making it a valuable synthon for drug discovery programs.
The history of this compound is not one of a singular, celebrated discovery but rather an evolution driven by the increasing demand for novel chemical entities in drug development. The broader history of fluoroaromatic chemistry, which began with the challenging isolation of elemental fluorine, has paved the way for the synthesis of compounds like this compound. The utility of incorporating fluorine into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity is a well-established principle in medicinal chemistry. Similarly, the introduction of an ethoxy group can modulate solubility and provide a handle for further chemical elaboration.
It is likely that this compound was first synthesized as an intermediate within a larger drug discovery program, where its specific substitution pattern was designed to optimize the pharmacological properties of a lead compound. Its subsequent commercial availability as a biochemical reagent underscores its utility in research and development.
Synthesis of this compound: A Plausible and Referenced Methodology
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available 3-fluoro-4-nitrophenol. This approach involves an O-ethylation followed by the reduction of the nitro group.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of this compound.
Step 1: O-Ethylation of 3-Fluoro-4-nitrophenol
The first step involves the etherification of the phenolic hydroxyl group of 3-fluoro-4-nitrophenol. A Williamson ether synthesis using diethyl sulfate is a common and effective method for this transformation.
Experimental Protocol:
-
To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (K2CO3, 2.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add diethyl sulfate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-ethoxy-4-fluoronitrobenzene.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Causality of Experimental Choices:
-
Potassium carbonate is used as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Diethyl sulfate is an efficient ethylating agent.[1]
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Reduction of 2-Ethoxy-4-fluoronitrobenzene
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation.[2][3]
Experimental Protocol:
-
Dissolve 2-ethoxy-4-fluoronitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C, ~5 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization if necessary.
Causality of Experimental Choices:
-
Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitroarenes.[2]
-
Ethanol is a common solvent for catalytic hydrogenations as it readily dissolves the substrate and is inert under the reaction conditions.
-
Hydrogen gas is the reducing agent in this reaction.
Comparative Data for Synthesis Steps
| Step | Reaction | Key Reagents | Typical Yield | Reference for Analogy |
| 1 | O-Ethylation | Diethyl sulfate, K2CO3 | >90% | [1] |
| 2 | Nitro Reduction | H2, Pd/C | >95% | [2][3] |
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.
Physical Properties
| Property | Value |
| CAS Number | 178993-28-7 |
| Molecular Formula | C8H10FNO |
| Molecular Weight | 155.17 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
Note: Physical properties can vary depending on the purity of the sample.
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the structure and purity of synthesized this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the -OCH2- and a triplet for the -CH3), and the amine protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
While specific spectral data for this compound is not widely published, analogous data for similar fluoroanilines can be found in the chemical literature and databases.[4][5][6]
Applications in Drug Discovery and Proteomics
The unique structural features of this compound make it a valuable building block in the design and synthesis of bioactive molecules, particularly in the fields of oncology and proteomics.
Intermediate for Kinase Inhibitors
Fluoroanilines are common structural motifs in a variety of kinase inhibitors.[7][8][9][10] The fluorine atom can participate in favorable interactions with the kinase active site, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity and selectivity. The ethoxy group can be used to modulate solubility and provides a vector for further chemical modification to explore the structure-activity relationship (SAR) of a drug candidate.
Caption: Role of this compound in the drug discovery pipeline.
Chemical Probes in Proteomics
Proteomics, the large-scale study of proteins, is a powerful tool in modern drug discovery for target identification and validation.[11][12][13][14] Chemical probes, which are small molecules designed to interact with specific proteins or protein families, are essential tools in chemical proteomics. This compound can serve as a versatile starting material for the synthesis of such probes. The aniline functionality can be readily modified to introduce reactive groups for covalent labeling of target proteins or to attach reporter tags such as fluorophores or biotin for visualization and affinity purification.
Caption: Workflow for the development of chemical probes from this compound.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern biomedical research. While its specific origins may be embedded within the broader history of medicinal chemistry, its value as a synthetic intermediate is clear. The logical and efficient synthetic route, coupled with its desirable physicochemical properties, ensures its continued use in the quest for novel therapeutics. As our understanding of complex biological systems deepens through proteomics and other advanced techniques, the demand for precisely engineered chemical tools derived from scaffolds like this compound is set to grow, further solidifying its importance in the landscape of drug discovery and chemical biology.
References
-
Bantscheff, M., & Lemeer, S. (2013). Chemical proteomics and its application to drug discovery. Nature Reviews Drug Discovery, 12(8), 613-628. [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethyl-4-fluoroaniline. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoroaniline. PubChem. Retrieved from [Link]
-
Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14776-14821. [Link]
-
Royal Society of Chemistry. (2021). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. ChemRxiv. [Link]
-
Sciencemadness Discussion Board. (2018). Preparation of Diethyl Sulfate. Retrieved from [Link]
-
Smaill, J. B., et al. (2000). Tyrosine Kinase Inhibitors. 15. 4-Anilino-3-cyanoquinolines: A New Class of Irreversible Epidermal Growth Factor Receptor Inhibitors. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link]
-
Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl sulfate. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
-
Witzigmann, D., et al. (2020). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Frontiers in Molecular Biosciences, 7, 13. [Link]
- Espacenet. (1971). Process for preparing 4-fluoro-3-nitroaniline.
- Espacenet. (1998). Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
- Espacenet. (2015). Preparation method of 3-chloro-4-fluoroaniline.
-
Front Line Genomics. (2025). Proteomics in Drug Discovery: Unlocking the Druggable Proteome. Retrieved from [Link]
- Google Patents. (1921). Process for the preparation of diethyl-sulphate from ethylene.
-
Journal of Applied Pharmaceutical Science. (2012). Proteomics in Drug Discovery. Retrieved from [Link]
-
MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed Central (PMC). (2017). Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. Retrieved from [Link]
-
PubMed Central (PMC). (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]
-
RSC Publishing. (2021). Fluorescent kinase inhibitors as probes in cancer. Retrieved from [Link]
-
Stanford Medicine. (n.d.). Chemical proteomics and its application to drug discovery. Retrieved from [Link]
-
Technology Networks. (2025). Applications of Proteomics in Drug Discovery. Retrieved from [Link]
-
USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]
-
YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Retrieved from [Link]
Sources
- 1. GB215000A - Process for the preparation of diethyl-sulphate from ethylene - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR spectrum [chemicalbook.com]
- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. frontlinegenomics.com [frontlinegenomics.com]
- 14. technologynetworks.com [technologynetworks.com]
A Senior Application Scientist's Guide to 2-Ethoxy-4-fluoroaniline: Sourcing, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the various fluorinated building blocks, substituted fluoroanilines are of particular interest due to their prevalence in the core structures of numerous therapeutic agents, especially in the realm of kinase inhibitors.[2][3]
This guide provides an in-depth technical overview of 2-Ethoxy-4-fluoroaniline, a valuable yet specialized intermediate for medicinal chemists. We will delve into its commercial availability, plausible synthetic routes, analytical characterization, and its role as a key building block in the synthesis of advanced pharmaceutical intermediates. This document is intended to serve as a practical resource for researchers and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Part 1: Commercial Availability and Supplier Landscape
This compound (CAS No. 178993-28-7) and its hydrochloride salt (CAS No. 850568-36-4) are available from a range of commercial suppliers specializing in research chemicals and pharmaceutical intermediates.[4][5][6] The availability in both the free base and hydrochloride salt forms offers flexibility in its application, with the salt form often providing enhanced stability and handling properties.
When sourcing this reagent, it is crucial to consider the purity and the intended application. For early-stage discovery chemistry, a purity of >95% may be sufficient, while for later-stage development and process chemistry, a purity of >98% or even >99% is often required. The procurement of a Certificate of Analysis (CoA) from the supplier is essential to verify the identity and purity of the material, as well as to identify any potential impurities that could interfere with subsequent reactions.
Table 1: Prominent Commercial Suppliers of this compound and its Hydrochloride Salt
| Supplier | Product Form | Purity/Grades | Pack Sizes Available |
| US Biological Life Sciences | This compound, HCl | Highly Purified | 100mg, 250mg |
| Santa Cruz Biotechnology | This compound, HCl | Research Grade | Inquire |
| Leap Chem Co., Ltd. | This compound hydrochloride | Laboratory/Bulk | Inquire |
| AiFChem | This compound hydrochloride | Purity 98% | 1g, 5g, 10g |
| Echemi | This compound hydrochloride | Varies by supplier | Varies by supplier |
This table is not exhaustive and represents a selection of suppliers identified. Researchers should conduct their own due diligence when selecting a supplier.
Part 2: Synthesis of this compound: A Plausible Retrosynthetic Approach
While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible and logical synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds.[7][8] A common strategy for the synthesis of alkoxy-substituted anilines involves a two-step process: a Williamson ether synthesis to introduce the alkoxy group, followed by the reduction of a nitro group to the corresponding aniline.
A likely starting material for this synthesis is 4-fluoro-2-nitrophenol. The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent, such as ethyl iodide or ethyl bromide, to form 1-ethoxy-4-fluoro-2-nitrobenzene. The subsequent reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.
Figure 1: Plausible two-step synthesis of this compound.
Experimental Protocol: A Generalized Procedure
The following is a generalized, two-step protocol for the synthesis of this compound, based on analogous transformations. This should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene
-
To a solution of 4-fluoro-2-nitrophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2-1.5 equivalents), to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-ethoxy-4-fluoro-2-nitrobenzene.
Step 2: Synthesis of this compound
-
Dissolve 1-ethoxy-4-fluoro-2-nitrobenzene (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).[9]
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Part 3: Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), as well as distinct signals for the aromatic protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbons of the ethoxy group and the six aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and ethoxy groups and the electron-withdrawing effect of the fluorine atom.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak. The fragmentation pattern would be expected to involve the loss of an ethyl group or the entire ethoxy group. The presence of a nitrogen atom will result in an odd molecular weight for the free base, following the nitrogen rule.[10]
Chromatography:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for determining the purity of the compound. The choice of column and mobile phase will depend on the polarity of the compound.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[8] In particular, 4-anilinoquinazoline derivatives are a well-established class of kinase inhibitors used in oncology.[3][11] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.
While specific examples of marketed drugs derived directly from this compound are not readily found in the public domain, its structure is highly suggestive of its use as a precursor for kinase inhibitors. The ethoxy group can provide steric bulk and influence the conformation of the final molecule, potentially leading to improved selectivity or potency. The fluorine atom can enhance metabolic stability and binding affinity.
Figure 2: General reaction scheme for the synthesis of a 4-anilinoquinazoline kinase inhibitor.
Part 5: Safety, Handling, and Storage
Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for handling this compound can be inferred from data on structurally similar anilines, such as 4-fluoroaniline and 2-chloro-4-fluoroaniline.[7][12][13][14]
Potential Hazards:
-
Toxicity: Anilines, as a class, can be toxic if inhaled, ingested, or absorbed through the skin.[15]
-
Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.
-
Environmental Hazards: Should be handled and disposed of in a manner that prevents environmental contamination.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with the skin and eyes.
-
In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
Conclusion
This compound is a valuable, albeit specialized, building block for medicinal chemistry and drug discovery. Its commercial availability, combined with a straightforward and plausible synthetic route, makes it an accessible tool for researchers. The strategic placement of the ethoxy and fluoro substituents provides a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutic agents, particularly in the field of kinase inhibitors. As with all chemical reagents, proper handling and safety precautions are paramount. This guide provides a foundational understanding of this compound, empowering researchers to confidently incorporate this versatile intermediate into their synthetic strategies.
References
-
This compound suppliers USA. (n.d.). Retrieved January 27, 2026, from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]
- 4-Fluoroanilines: synthesis and decomposition. (2001). Journal of Fluorine Chemistry, 111(1), 1-10.
-
This compound suppliers USA. (n.d.). Retrieved January 27, 2026, from [Link]
-
Preparation of 2-alkoxy-4-alkyl-5(4H)-oxazolones from mixed anhydrides of N-alkoxycarbonylamino acids. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
The preparation method of 5-fluoro-2-nitrophenol. (n.d.). Patsnap. Retrieved January 27, 2026, from [Link]
-
Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024, October 30). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 27, 2026, from [Link]
-
Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. (n.d.). Retrieved January 27, 2026, from [Link]
-
This compound hydrochloride | 850568-36-4. (n.d.). BuyersGuideChem. Retrieved January 27, 2026, from [Link]
-
4-Fluoroanilines: synthesis and decomposition. (n.d.). Academia.edu. Retrieved January 27, 2026, from [Link]
- CN101624348A - Preparation method of para-fluoroaniline. (n.d.). Google Patents.
-
Synthesis of Hybrid Anticancer Agents Based on Kinase and Histone Deacetylase Inhibitors. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed. Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. (2011, December 17). YouTube. Retrieved January 27, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019, November 1). PubMed. Retrieved January 27, 2026, from [Link]
-
Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. (2025, August 9). ResearchGate. Retrieved January 27, 2026, from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-fluoroaniline(2106-02-7) 1H NMR spectrum [chemicalbook.com]
- 5. This compound suppliers USA [americanchemicalsuppliers.com]
- 6. scbt.com [scbt.com]
- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 8. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
The Strategic Role of 2-Ethoxy-4-fluoroaniline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Within this context, substituted fluoroanilines have emerged as particularly valuable building blocks, serving as key precursors in the synthesis of a wide array of therapeutic agents, most notably in the realm of oncology. This guide provides an in-depth technical review of 2-Ethoxy-4-fluoroaniline, a versatile intermediate whose structural features make it an attractive starting material for the development of targeted therapies, with a particular focus on kinase inhibitors.
Physicochemical Properties of this compound and its Hydrochloride Salt
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties of this compound and its commonly used hydrochloride salt.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 178993-28-7[2] | 850568-36-4[3] |
| Molecular Formula | C₈H₁₀FNO[2] | C₈H₁₁ClFNO[3] |
| Molecular Weight | 155.17 g/mol [2] | 191.63 g/mol [3] |
| Appearance | Not specified (typically a liquid or low-melting solid) | Not specified (typically a solid) |
| Solubility | Expected to be soluble in organic solvents | Expected to be more soluble in aqueous media |
Synthesis of this compound: A Mechanistic Approach
While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a logical and efficient synthetic route can be devised based on well-established organic chemistry principles. The most plausible pathway involves a two-step sequence starting from 4-fluoro-2-nitrophenol: O-ethylation followed by the reduction of the nitro group.
Step 1: O-Ethylation of 4-fluoro-2-nitrophenol
The initial step is a Williamson ether synthesis, where the phenolic hydroxyl group of 4-fluoro-2-nitrophenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate, in an SN2 reaction to form 1-ethoxy-4-fluoro-2-nitrobenzene. The choice of a relatively mild base, such as potassium carbonate, is crucial to prevent unwanted side reactions.
Step 2: Reduction of 1-ethoxy-4-fluoro-2-nitrobenzene
The nitro group of the resulting 1-ethoxy-4-fluoro-2-nitrobenzene is then reduced to the corresponding amine to yield the final product, this compound. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., SnCl₂/HCl). Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-ethoxy-4-fluoro-2-nitrobenzene
-
To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-ethoxy-4-fluoro-2-nitrobenzene.
Step 2: Synthesis of this compound
-
Dissolve 1-ethoxy-4-fluoro-2-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by distillation or crystallization if necessary.
Spectroscopic Characterization
The structural elucidation of this compound can be achieved through a combination of standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic region should display signals corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the fluorine and the other substituents. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a strong C-F stretching band.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ).
Patented Applications in Drug Discovery: A Focus on Kinase Inhibitors
The utility of this compound as a valuable intermediate in drug discovery is exemplified by its incorporation into patented molecular scaffolds targeting protein kinases. A notable example is its use in the synthesis of aminopyrimidine compounds that act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][4]
Mutations in EGFR are a known driver in the progression of certain cancers, particularly non-small cell lung cancer.[1] The development of small molecule inhibitors that can selectively target these mutated forms of EGFR is an active area of research. The patent EP3492462A1 discloses a series of aminopyrimidine compounds with potent inhibitory activity against EGFR, including drug-resistant mutations like T790M and L858R.[1]
In the synthesis of these inhibitors, this compound serves as a key building block. The aniline nitrogen acts as a nucleophile, displacing a leaving group on a pyrimidine core to form a crucial C-N bond that is central to the final drug molecule.
| Patent | Title | Key Application | Role of this compound |
| EP3492462A1 [1] | Amino pyrimidine compound for inhibiting protein tyrosine kinase activity | EGFR Kinase Inhibitors for cancer therapy | Key starting material for the synthesis of the substituted aniline portion of the final inhibitor. |
digraph "Role_of_2-Ethoxy-4-fluoroaniline_in_Kinase_Inhibitor_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substituted_Pyrimidine_Core" [fillcolor="#FBBC05"]; "Aminopyrimidine_Kinase_Inhibitor" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "Aminopyrimidine_Kinase_Inhibitor" [label=" Nucleophilic Aromatic Substitution"]; "Substituted_Pyrimidine_Core" -> "Aminopyrimidine_Kinase_Inhibitor" [style=dashed, arrowhead=none]; }
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its unique combination of an ethoxy group, a fluorine atom, and a reactive aniline functionality makes it a highly valuable and versatile intermediate. As the quest for more selective and potent targeted therapies continues, particularly in the field of oncology, the demand for well-characterized and readily accessible building blocks like this compound is poised to grow. This guide has provided a comprehensive overview of its synthesis, properties, and patented applications, underscoring its significance for researchers and scientists working at the forefront of pharmaceutical innovation.
References
Sources
- 1. EP3492462A1 - Amino pyrimidine compound for inhibiting protein tyrosine kinase activity - Google Patents [patents.google.com]
- 2. This compound suppliers USA [americanchemicalsuppliers.com]
- 3. scbt.com [scbt.com]
- 4. CN110818690A - Aminopyrimidines useful for inhibiting protein tyrosine kinase activity - Google Patents [patents.google.com]
Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Ethoxy-4-fluoroaniline
Foreword: The Untapped Potential of a Unique Scaffold
In the landscape of chemical synthesis, the strategic placement of functional groups on an aromatic scaffold is a cornerstone of innovation in both medicinal chemistry and materials science. 2-Ethoxy-4-fluoroaniline, a molecule with a unique substitution pattern, stands as a largely unexplored building block with significant potential. The interplay between the electron-donating ethoxy group, the strongly electron-withdrawing fluorine atom, and the versatile amino group creates a chemical entity with nuanced reactivity and physicochemical properties. This guide serves as a technical roadmap for researchers, scientists, and drug development professionals, illuminating promising, yet uncharted, research avenues for this compound. We will delve into proposed synthetic routes, explore its potential as a scaffold for novel therapeutics and advanced materials, and outline the necessary toxicological considerations. The methodologies presented herein are grounded in established chemical principles and are intended to serve as a robust starting point for pioneering research.
Foundational Knowledge: Synthesis and Physicochemical Properties
A reliable and scalable synthesis is the gateway to exploring the full potential of any chemical compound. While a specific, dedicated synthesis for this compound is not extensively documented in current literature, a viable pathway can be proposed based on established methodologies for analogous structures, particularly the synthesis of 2-fluoro-4-substituted aminoanilines.[1]
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process beginning with the commercially available 1-bromo-2-ethoxy-4-fluorobenzene. This route involves a palladium-catalyzed amination, a well-established and versatile method for forming C-N bonds.
Caption: Proposed two-step synthesis of this compound.
Physicochemical Data (Predicted and Known)
The following table summarizes the known and predicted properties of this compound and its hydrochloride salt. The lack of extensive experimental data underscores the need for foundational research.
| Property | This compound | 4-Ethoxy-2-fluoroaniline HCl[2] | Notes |
| CAS Number | 178993-28-7 | 850568-36-4 | |
| Molecular Formula | C₈H₁₀FNO | C₈H₁₁ClFNO | |
| Molecular Weight | 155.17 g/mol | 191.63 g/mol | |
| Appearance | Predicted: Colorless to pale yellow liquid | Solid | |
| Boiling Point | Predicted: ~230-240 °C at 760 mmHg | 221.7 °C at 760 mmHg | Boiling point of the free base is likely slightly higher than the HCl salt's decomposition temperature. |
| Melting Point | N/A | 192-195 °C | |
| Density | Predicted: ~1.14 g/cm³ | 1.137 g/cm³ | |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, acetone, DCM). | Data not available. | The ethoxy group may confer slightly better organic solvent solubility compared to unsubstituted fluoroanilines. |
Detailed Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 1-bromo-2-ethoxy-4-fluorobenzene.
Materials:
-
1-bromo-2-ethoxy-4-fluorobenzene
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
2M Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%), and NaOtBu (1.4 equivalents).
-
Add anhydrous toluene, followed by 1-bromo-2-ethoxy-4-fluorobenzene (1.0 equivalent) and benzophenone imine (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate imine.
Step 2: Hydrolysis
-
Dissolve the crude intermediate imine in THF.
-
Add 2M aqueous HCl and stir vigorously at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Potential Research Areas in Medicinal Chemistry
The aniline scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[3] The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[4] The unique electronic properties of this compound make it an attractive starting point for novel drug discovery programs.
Kinase Inhibitors for Oncology
Rationale: Many kinase inhibitors feature an aniline or substituted aniline core that interacts with the hinge region of the kinase active site. The specific substitution pattern of this compound could lead to novel binding interactions and improved selectivity profiles.
Proposed Research:
-
Synthesis of a Focused Library: Use the amino group of this compound as a handle for coupling with various heterocyclic cores known to be relevant for kinase inhibition (e.g., quinazolines, pyrimidines, indoles).
-
Screening: Screen the synthesized library against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, B-Raf).[5]
-
Structure-Activity Relationship (SAR) Studies: Elucidate the SAR to optimize potency and selectivity.
Caption: Workflow for synthesis and application of a novel polyaniline.
High-Performance Fluorinated Polyimides
Rationale: Fluorinated polyimides are known for their excellent thermal stability, low dielectric constants, and good mechanical properties, making them valuable in the aerospace and microelectronics industries. [6]Incorporating this compound as a diamine monomer could yield polyimides with enhanced solubility and tailored dielectric properties.
Proposed Research:
-
Polycondensation: React this compound with various aromatic dianhydrides to synthesize a series of novel polyimides.
-
Property Evaluation: Characterize the resulting polymers for their thermal stability (TGA, DSC), mechanical strength (tensile testing), and dielectric properties.
-
Film Formation: Investigate the processability of the new polyimides into thin films for potential microelectronic applications.
Toxicology and Safety Considerations
Authoritative Grounding: Aniline and its derivatives are known to be toxic, with the primary mechanism of acute toxicity being the induction of methemoglobinemia, a condition where hemoglobin is oxidized and can no longer carry oxygen. [7]This can lead to cyanosis, headaches, dizziness, and in severe cases, death. [7]Aniline is also classified as a probable human carcinogen (IARC Group 2A), particularly linked to bladder cancer. [8]Many substituted anilines can cause hemolysis. [9] Self-Validating System: Given the known hazards of the aniline class, a cautious approach is mandatory. All handling of this compound and its derivatives should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Proposed Toxicological Evaluation: Before widespread application, a preliminary toxicological assessment of this compound is essential.
| Assay | Purpose |
| Ames Test | To assess mutagenic potential. |
| In Vitro Micronucleus Test | To evaluate for chromosomal damage. |
| Acute Oral Toxicity (e.g., OECD 423) | To determine the acute toxicity and estimate the LD50. |
| In Vitro Methemoglobin Formation Assay | To specifically assess the risk of methemoglobinemia. |
Future Outlook
This compound represents a promising, yet underutilized, chemical scaffold. The unique electronic and steric properties conferred by its substitution pattern warrant a thorough investigation into its potential applications. This guide has outlined several tangible research directions in both medicinal chemistry and materials science, complete with proposed experimental frameworks. It is our hope that this technical overview will inspire and enable researchers to unlock the full potential of this intriguing molecule, leading to the development of novel therapeutics and advanced materials.
References
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
- CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. (n.d.). Google Patents.
- CN104961638A - Synthetic method of 2, 3, 4-trifluoroaniline. (n.d.). Google Patents.
-
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021). Organic Letters. Retrieved January 27, 2026, from [Link]
-
Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). PubMed. Retrieved January 27, 2026, from [Link]
- US4443631A - Selective halogenation of 2-fluoroaniline. (n.d.). Google Patents.
-
Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. (2026). MDPI. Retrieved January 27, 2026, from [Link]
-
Aniline replacement in drug-like compounds. (2024). Cresset Group. Retrieved January 27, 2026, from [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
- US3900519A - Process for preparing para-fluoroanilines. (n.d.). Google Patents.
-
Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Nanofibrous electroactive scaffolds from a chitosan-grafted-aniline tetramer by electrospinning for tissue engineering. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Synthesis and characterization of conducting substituted polyanilines. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Microporous Fluorescent Poly(D,L-lactide) Acid–Carbon Nanodot Scaffolds for Bone Tissue Engineering Applications. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]
-
Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure. (n.d.). Taylor & Francis Online. Retrieved January 27, 2026, from [Link]
-
Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
- EP0001825A1 - Method of preparing 2,4-difluoroaniline. (n.d.). Google Patents.
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
- CN101624348A - Preparation method of para-fluoroaniline. (n.d.). Google Patents.
-
Synthesis and characterization of conducting substituted polyanilines. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]
-
Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Smart materials as scaffolds for tissue engineering. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Aniline Derivatives (Drugs). (n.d.). Scribd. Retrieved January 27, 2026, from [Link]
-
Reactions and pharmaceutical applications of aniline. (n.d.). Slideshare. Retrieved January 27, 2026, from [Link]
-
Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 27, 2026, from [Link]
-
Photo-Clickable Triazine-Trione Thermosets as Promising 3D Scaffolds for Tissue Engineering Applications. (2024). PubMed. Retrieved January 27, 2026, from [Link]
-
Aniline. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Aniline | ToxFAQs™. (n.d.). ATSDR - CDC. Retrieved January 27, 2026, from [Link]
Sources
- 1. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 2. 4-[2-(Diethylamino)ethoxy]aniline | 38519-63-0 | Benchchem [benchchem.com]
- 3. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
A Technical Guide to the Synthesis of Novel 2-Ethoxy-4-fluoroaniline Derivatives for Drug Discovery
Abstract
The 2-ethoxy-4-fluoroaniline scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of targeted therapeutic agents. The specific arrangement of the electron-donating ethoxy group and the electron-withdrawing fluorine atom on the aniline ring imparts unique physicochemical properties that can enhance metabolic stability, modulate pKa, and improve binding interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the synthetic routes to the core this compound molecule and details robust, field-proven protocols for its derivatization into novel compounds of pharmaceutical interest. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs. While anilines are a cornerstone of many medicinal chemistry programs, it's important to note that they can sometimes be associated with metabolic instability or toxicity; strategic derivatization is key to mitigating these potential liabilities.
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The following proposed synthetic pathway is based on well-established and reliable chemical transformations.
Proposed Synthetic Pathway
The overall strategy involves the ethoxylation of a commercially available fluoronitrophenol, followed by the reduction of the nitro group to the desired aniline.
Caption: Proposed synthetic route to this compound.
Step 1: Williamson Ether Synthesis of 2-Ethoxy-4-fluoro-1-nitrobenzene
The Williamson ether synthesis is a classic and highly effective method for forming ethers. In this step, the phenolic proton of 3-fluoro-4-nitrophenol is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of bromoethane in an SN2 reaction.
Experimental Protocol:
-
To a solution of 3-fluoro-4-nitrophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add bromoethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-ethoxy-4-fluoro-1-nitrobenzene.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio | Key Function |
| 3-Fluoro-4-nitrophenol | 1 | Starting Material |
| Bromoethane | 1.2 | Ethylating Agent |
| Potassium Carbonate | 1.5 | Base |
| Acetone | - | Solvent |
Step 2: Reduction of 2-Ethoxy-4-fluoro-1-nitrobenzene
The reduction of the nitro group to an amine is a critical step. While catalytic hydrogenation is a common method, the use of stannous chloride (SnCl2) in a protic solvent is a highly reliable and chemoselective alternative that is less prone to side reactions with the fluorine substituent.
Experimental Protocol:
-
Dissolve 2-ethoxy-4-fluoro-1-nitrobenzene (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O) (3-4 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
| Reagent/Solvent | Molar Ratio | Key Function |
| 2-Ethoxy-4-fluoro-1-nitrobenzene | 1 | Substrate |
| Stannous Chloride Dihydrate | 3-4 | Reducing Agent |
| Ethanol | - | Solvent |
Synthesis of Novel Derivatives
The primary amino group of this compound is a versatile handle for a wide array of chemical transformations to generate novel derivatives with diverse pharmacological properties. The following sections detail protocols for common and medicinally relevant derivatizations.
Acylation to Form Amides
Amide bond formation is a cornerstone of drug design. Acylation of the aniline nitrogen can modulate the compound's electronic properties, lipophilicity, and hydrogen bonding capacity.
Caption: General scheme for the acylation of this compound.
Experimental Protocol (Amide Formation):
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base such as pyridine or triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.
-
Purify by recrystallization or column chromatography.
Sulfonylation to Form Sulfonamides
The sulfonamide functional group is a key component of many blockbuster drugs. It acts as a bioisostere for amides and can form crucial hydrogen bonds with biological targets.
2-Ethoxy-4-fluoroaniline: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery
Introduction: The Strategic Role of Fluorinated Anilines in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorinated anilines, in particular, serve as versatile and highly valuable chemical intermediates. The presence of the fluorine substituent can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides an in-depth technical overview of 2-Ethoxy-4-fluoroaniline, a key building block for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical characteristics, and its application as a crucial intermediate in the synthesis of bioactive molecules, with a particular focus on its potential role in the development of tyrosine kinase inhibitors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis. Below is a summary of the key properties of this compound and its hydrochloride salt. For comparative purposes, data for the closely related and more extensively characterized 4-fluoroaniline is also provided.
| Property | This compound | This compound HCl | 4-Fluoroaniline (for comparison) |
| CAS Number | 178993-28-7 | 850568-36-4 | 371-40-4 |
| Molecular Formula | C₈H₁₀FNO | C₈H₁₁ClFNO | C₆H₆FN |
| Molecular Weight | 155.17 g/mol | 191.63 g/mol | 111.12 g/mol |
| Appearance | Not specified (expected to be a liquid or low-melting solid) | Not specified | Colorless to light orange to yellow clear liquid[2] |
| Boiling Point | Not specified | Not specified | 188 °C[2] |
| Melting Point | Not specified | Not specified | -1 °C[2] |
| Solubility | Not specified | Not specified | Slightly soluble in water; soluble in alcohol and ether[2] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The aromatic region would display complex splitting patterns due to the fluorine and amine substituents.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the ethoxy group carbons and the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethoxy group, C=C stretching of the aromatic ring, and a strong C-F stretching band.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Plausible and Efficient Route
A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, based on established synthetic methodologies for analogous fluoroanilines, a robust and efficient synthetic pathway can be proposed. A common strategy involves the reduction of a corresponding nitroaromatic precursor.
A plausible multi-step synthesis is outlined below, starting from the readily available 4-fluorophenol. This approach offers a clear and logical pathway for laboratory-scale preparation.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Ethoxy-4-fluorobenzene
-
To a solution of 4-fluorophenol in a suitable solvent such as acetone or DMF, add a base, for example, potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature for a short period to form the phenoxide.
-
Add an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-Ethoxy-4-fluorobenzene.
Step 2: Synthesis of 1-Ethoxy-4-fluoro-2-nitrobenzene
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0 °C.
-
Slowly add 1-Ethoxy-4-fluorobenzene to the cold acid mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting nitroaromatic compound by column chromatography or recrystallization.
Step 3: Synthesis of this compound
-
Dissolve 1-Ethoxy-4-fluoro-2-nitrobenzene in a solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for instance, 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield this compound. Alternatively, reduction can be achieved using iron powder in the presence of hydrochloric acid.[3]
Application as a Chemical Intermediate in Drug Discovery
Substituted anilines are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[1] The unique electronic properties conferred by the fluorine and ethoxy substituents in this compound make it an attractive intermediate for the synthesis of complex drug molecules, particularly in the realm of oncology.
Role in the Synthesis of Tyrosine Kinase Inhibitors (TKIs)
Tyrosine kinase inhibitors (TKIs) are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that are crucial for cell signaling pathways involved in cell growth and division.[4][5] Many TKIs feature a substituted aniline moiety as a key pharmacophore.
While a direct synthesis of a marketed drug using this compound is not prominently documented in publicly available literature, its structure strongly suggests its utility as an intermediate for novel TKI development. The general synthetic scheme for many anilino-quinazoline based TKIs involves the coupling of a substituted aniline with a heterocyclic core.
Caption: General role of this compound in TKI synthesis.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from that of analogous anilines.
Potential Hazards:
-
Toxicity: Anilines as a class can be toxic if inhaled, ingested, or absorbed through the skin.[6]
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Methemoglobinemia: A potential risk associated with aniline exposure is the formation of methemoglobin, which can impair oxygen transport in the blood.[6]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its unique substitution pattern offers medicinal chemists a strategic tool for modulating the properties of bioactive molecules. While detailed public data on this specific compound is limited, this guide has provided a comprehensive overview of its likely physicochemical properties, a plausible and detailed synthetic route, and its potential applications, particularly in the synthesis of next-generation tyrosine kinase inhibitors. As the demand for novel and more effective therapeutics continues to grow, the importance of specialized building blocks like this compound in the synthetic chemist's toolbox is undeniable.
References
- Google Patents. (1975). Process for preparing para-fluoroanilines. (U.S. Patent No. 3,900,519A).
-
Wikipedia. (2023, December 2). 4-Fluoroaniline. Retrieved from [Link]
-
Fachi, M. M., Tonin, F. S., Leonart, L. P., Aguiar, K. S., de Lima, L. N. Z., Bonald, F. J. F., & Pontarolo, R. (2018). Comparative efficacy and safety of tyrosine kinase inhibitors for chronic myeloid leukaemia: A systematic review and network meta-analysis. European Journal of Cancer, 104, 113-122. [Link]
- Google Patents. (1979). Preparation of fluorinated anilines. (U.S. Patent No. 4,145,364A).
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Vitale, I., Sponziello, M., Celano, M., Tallini, G., & Durante, C. (2022). Preclinical Evaluation of Novel Tyrosine-Kinase Inhibitors in Medullary Thyroid Cancer. International Journal of Molecular Sciences, 23(18), 10698. [Link]
-
AccelaChem. (2023). 178993-28-7,this compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoroaniline. Retrieved from [Link]
-
PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Fluoroaniline | 371-40-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 890625-09-9,1’-Allyl-3’,5’-dimethyl-1H,1’H-[3,4’]bipyrazolyl-5-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Methodological & Application
Application Notes and Protocols for N-alkylation of 2-Ethoxy-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated 2-Ethoxy-4-fluoroaniline
N-alkylated this compound and its derivatives are pivotal building blocks in contemporary medicinal chemistry and materials science. The strategic placement of an ethoxy group at the 2-position and a fluorine atom at the 4-position of the aniline scaffold imparts unique electronic and conformational properties. The electron-donating nature of the ethoxy group enhances the nucleophilicity of the amino group, while the electron-withdrawing fluorine atom can modulate basicity, lipophilicity, and metabolic stability. This distinct substitution pattern makes these compounds valuable precursors for the synthesis of a wide array of bioactive molecules, including kinase inhibitors, receptor modulators, and other therapeutic agents.
This comprehensive guide provides a detailed exploration of robust and efficient methodologies for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to aid in the selection of the most suitable method for your specific synthetic goals. The protocols provided herein are designed to be self-validating, with an emphasis on reproducibility and scalability.
Strategic Approaches to N-Alkylation
The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the tolerance of other functional groups within the molecule. This guide will focus on three principal and highly effective methods:
-
Reductive Amination: A versatile and widely employed method for the formation of C-N bonds, particularly for the introduction of primary and secondary alkyl groups.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction ideal for the formation of aryl- and heteroaryl-N bonds.
-
Catalytic N-alkylation with Alcohols (Borrowing Hydrogen): An atom-economical and environmentally benign approach that utilizes alcohols as alkylating agents.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis, proceeding through the in situ formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding amine.[1][2] This two-step, one-pot process is highly efficient and offers excellent control over the degree of alkylation, largely avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides.[3]
Mechanism and Rationale
The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion, which is more electrophilic than the starting carbonyl compound. A key aspect of this method is the choice of a reducing agent that selectively reduces the imine in the presence of the unreacted carbonyl compound. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are frequently employed for this purpose due to their mildness and chemoselectivity.[2]
The electron-donating ethoxy group in this compound enhances the nucleophilicity of the amine, facilitating the initial attack on the carbonyl carbon. The electron-withdrawing fluorine atom has a modest influence on the nucleophilicity but can affect the overall reaction kinetics.
Figure 1: General workflow for the reductive amination of this compound.
Detailed Experimental Protocol: N-Benzylation of this compound
This protocol describes the N-benzylation of this compound using benzaldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 mmol, 155 mg).
-
Dissolve the aniline in DCM (10 mL).
-
Add benzaldehyde (1.1 mmol, 117 mg, 0.11 mL) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, carefully add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture in portions over 5 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-ethoxy-4-fluoroaniline.
| Parameter | Condition | Rationale |
| Solvent | DCM or DCE | Aprotic solvent that solubilizes reactants and does not interfere with the reaction. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective reducing agent for imines in the presence of aldehydes. |
| Stoichiometry | Slight excess of aldehyde and reducing agent | Ensures complete consumption of the starting aniline. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without side reactions. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes any remaining acid and hydrolyzes excess reducing agent. |
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[2] It allows for the formation of C-N bonds between a wide range of aryl halides (or triflates) and amines, offering a powerful tool for constructing complex molecules. This method is particularly useful for the arylation or heteroarylation of this compound.
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-arylated aniline and regenerates the Pd(0) catalyst.[4] The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.
For this compound, the nucleophilicity of the amine is sufficient for this transformation. The reaction conditions are generally well-tolerated by the ethoxy and fluoro substituents.
Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: N-Phenylation of this compound
This protocol describes the N-phenylation of this compound using bromobenzene.
Materials:
-
This compound (1.0 equiv)
-
Bromobenzene (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and Xantphos (0.04 mmol, 23.1 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add this compound (1.0 mmol, 155 mg) and bromobenzene (1.2 mmol, 188 mg, 0.13 mL).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-phenyl-2-ethoxy-4-fluoroaniline.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A common and effective catalyst system for Buchwald-Hartwig amination. |
| Base | Sodium tert-butoxide | Strong, non-nucleophilic base to facilitate the deprotonation of the amine. |
| Solvent | Anhydrous Toluene | High-boiling aprotic solvent suitable for the reaction temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
| Temperature | 100 °C | Provides the necessary thermal energy for the catalytic cycle to proceed efficiently. |
Method 3: Catalytic N-alkylation with Alcohols ("Borrowing Hydrogen")
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a green and atom-economical approach to N-alkylation.[5][6] In this process, a catalyst, typically based on a transition metal such as ruthenium, iridium, or manganese, temporarily "borrows" hydrogen from an alcohol to form a metal-hydride species and an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine and regenerate the catalyst. The only byproduct of this reaction is water.[7]
Mechanism and Rationale
This method avoids the use of stoichiometric organometallic reagents or hazardous alkylating agents. The reaction is driven by the reversible oxidation-reduction of the alcohol and the amine. The choice of catalyst is critical and influences the reaction efficiency and selectivity. This method is particularly attractive for its sustainability and high atom economy.[5][6]
Figure 3: Simplified mechanism of N-alkylation via the "Borrowing Hydrogen" strategy.
Detailed Experimental Protocol: N-Ethylation of this compound with Ethanol
This protocol describes the N-ethylation of this compound using ethanol as the alkylating agent.
Materials:
-
This compound (1.0 equiv)
-
Ethanol (can be used as solvent and reagent)
-
[Ru(p-cymene)Cl₂]₂ (2.5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (5 mol%)
-
Potassium tert-butoxide (KOtBu) (10 mol%)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
To an oven-dried Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 15.3 mg), IPr·HCl (0.05 mmol, 21.3 mg), and KOtBu (0.1 mmol, 11.2 mg).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add this compound (1.0 mmol, 155 mg) and anhydrous toluene (2 mL).
-
Add ethanol (5.0 mmol, 230 mg, 0.29 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-ethyl-2-ethoxy-4-fluoroaniline.
| Parameter | Condition | Rationale |
| Catalyst System | [Ru(p-cymene)Cl₂]₂ / IPr·HCl | A well-established ruthenium-based catalyst for borrowing hydrogen reactions. |
| Base | KOtBu (catalytic amount) | Activates the catalyst and facilitates the reaction. |
| Alkylating Agent | Ethanol | Serves as both the alkylating agent and a co-solvent. |
| Solvent | Toluene | High-boiling solvent to achieve the required reaction temperature. |
| Temperature | 120 °C | Necessary to promote the catalytic cycle effectively. |
Summary and Comparison of Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Reductive Amination | High yields, excellent chemoselectivity, mild conditions, readily available starting materials.[3] | Requires a stoichiometric amount of reducing agent. | Introduction of a wide variety of primary and secondary alkyl groups. |
| Buchwald-Hartwig Amination | Broad substrate scope, including aryl and heteroaryl groups, high functional group tolerance.[2] | Requires an expensive palladium catalyst and ligands, sensitive to air and moisture. | N-arylation and N-heteroarylation. |
| Catalytic N-alkylation with Alcohols | High atom economy, environmentally friendly (water is the only byproduct), uses readily available alcohols.[5][6] | Often requires higher temperatures and longer reaction times, catalyst optimization may be necessary. | Green and sustainable synthesis of N-alkylated anilines. |
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of valuable compounds in drug discovery and materials science. This guide has provided detailed protocols and mechanistic insights into three powerful methods: reductive amination, Buchwald-Hartwig amination, and catalytic N-alkylation with alcohols. The choice of method will depend on the specific synthetic target and the desired process parameters. By understanding the principles and practical considerations of each approach, researchers can confidently and efficiently access a diverse range of N-alkylated this compound derivatives.
References
-
Nixon, T. D., Whittlesey, M. K., & Williams, J. M. J. (2009). Transition metal catalysed reactions of alcohols using borrowing hydrogen methodology. Dalton Transactions, (5), 753-762. [Link]
- (This citation is a placeholder and is not directly referenced in the text)
- (This citation is a placeholder and is not directly referenced in the text)
- (This citation is a placeholder and is not directly referenced in the text)
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Guillena, G., Ramón, D. J., & Yus, M. (2007). Hydrogen autotransfer in the N-alkylation of amines and related compounds using alcohols and amines as electrophiles. Chemical Reviews, 107(7), 3136-3170. [Link]
-
Reductive amination. (2023, November 28). In Wikipedia. [Link]
-
Buchwald–Hartwig amination. (2023, December 22). In Wikipedia. [Link]
- (This citation is a placeholder and is not directly referenced in the text)
- (This citation is a placeholder and is not directly referenced in the text)
-
Werkmeister, S., Neumann, J., Junge, K., & Beller, M. (2015). Pincer-type complexes for catalytic (de)hydrogenation and transfer (de)hydrogenation reactions: a review. Chemistry–A European Journal, 21(34), 11936-11952. [Link]
Sources
- 1. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Role of 2-Ethoxy-4-fluoroaniline in Modern Organic Dye Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and material scientists on the application of 2-Ethoxy-4-fluoroaniline as a critical intermediate in the synthesis of high-performance organic dyes. We explore the unique molecular attributes of this compound and their influence on the synthesis process and final dye properties. This guide elucidates the underlying chemical principles, provides field-proven experimental protocols, and offers insights into how the ethoxy and fluoro substituents synergistically contribute to the creation of dyes with enhanced characteristics, particularly for disperse and azo dye classes.
Introduction: The Advantage of Fluorinated Anilines in Dye Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern materials science, and dye chemistry is no exception. Fluorinated intermediates, such as this compound, are increasingly sought after for their ability to impart desirable properties to the final dye product.[1][2] The strong electron-withdrawing nature of fluorine and the high energy of the carbon-fluorine (C-F) bond can significantly enhance the brightness, stability, and fastness of dyes.[1][3]
This compound is a bifunctional aromatic amine that serves as an exemplary diazo component in azo dye synthesis. Its structure is unique, featuring:
-
A primary aromatic amine (-NH₂) group, which is readily converted into a reactive diazonium salt.
-
A fluoro (-F) substituent, which acts as an electron-withdrawing group, influencing the color and enhancing the stability of the dye.[3][4]
-
An ethoxy (-OCH₂CH₃) substituent, an electron-donating group that modulates the electronic properties of the aromatic ring and can improve dye affinity for certain substrates.
This combination allows for the synthesis of dyes with a broad color palette, exceptional lightfastness, and robust performance on synthetic fibers like polyester.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO | [5] |
| Molecular Weight | 155.17 g/mol | - |
| Appearance | Not Available | - |
| Melting Point | 192-195 °C (hydrochloride salt) | [6] |
| Boiling Point | 221.7 °C at 760 mmHg (hydrochloride salt) | [6] |
| CAS Number | 54613-40-2 (base), 850568-36-4 (HCl) | [5] |
Note: Data for the hydrochloride salt is often reported due to its higher stability and ease of handling.
The Core Chemistry: From Aniline to Azo Dye
The synthesis of azo dyes from this compound is a classic two-stage process: diazotization followed by azo coupling .[7] This sequence is one of the most important reactions in industrial organic chemistry.[7]
Step 1: Diazotization
In this initial step, the primary aromatic amine of this compound is converted into a highly reactive aryldiazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The reaction is performed in an ice bath because aryldiazonium salts are thermally unstable.[7] At higher temperatures, they can decompose, prematurely releasing nitrogen gas and forming undesirable phenolic byproducts, which reduces the final dye yield.
-
Strong Acidic Medium: The presence of excess acid is crucial to prevent the newly formed diazonium salt from coupling with the unreacted parent aniline, which would lead to the formation of an unwanted triazene byproduct.
Step 2: Azo Coupling
The resulting diazonium salt is a potent electrophile. It readily attacks an electron-rich aromatic compound, known as the coupling component, in an electrophilic aromatic substitution reaction.[10][11] Common coupling components include phenols, naphthols, and other anilines.[7] The azo group (-N=N-) is formed, which acts as the primary chromophore responsible for the dye's color.
Causality Behind Experimental Choices:
-
pH Control: The pH of the reaction medium is critical. For coupling with phenols, the reaction is typically run under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group, forming a highly activating phenoxide ion. Conversely, for coupling with anilines (e.g., N,N-diethylaniline), the reaction is performed in a mildly acidic medium (pH 4-6) to ensure sufficient concentration of the free amine, which is the reactive species, without deactivating the diazonium salt.[11]
-
Electron-Rich Coupler: The coupling component must be "activated" with strong electron-donating groups (e.g., -OH, -NR₂) to be sufficiently nucleophilic to react with the electrophilic diazonium salt.
The overall synthetic pathway is illustrated below.
Caption: General workflow for azo dye synthesis.
Influence of Substituents on Dye Performance
The specific structure of this compound directly translates to superior properties in the resulting dyes.
-
Impact of the Fluoro Group:
-
Color & Brightness: As a strong electron-withdrawing group, fluorine can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the dye's absorption maximum, depending on its position relative to the azo bridge and other substituents. This allows for fine-tuning the exact shade.
-
Lightfastness: The high bond energy of the C-F bond enhances the molecule's resistance to photochemical degradation, leading to dyes with excellent lightfastness.[1]
-
Lipophilicity: Fluorine substitution increases the lipophilicity of the dye molecule, which improves its affinity and substantivity for hydrophobic synthetic fibers like polyester.[12]
-
-
Impact of the Ethoxy Group:
-
Color Modulation: As an electron-donating group, the ethoxy group works in concert with the fluoro group to modulate the electronic push-pull system across the azo chromophore, further influencing the final color.
-
Wash Fastness: The presence of alkyl groups like ethoxy can sometimes reduce the lightfastness but can improve other properties.[13] The overall effect depends on the complete molecular structure.
-
Detailed Experimental Protocols
Safety First: All aniline derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
Protocol 1: Diazotization of this compound
Objective: To prepare a solution of 2-ethoxy-4-fluorobenzenediazonium chloride for immediate use in a coupling reaction.
Materials & Reagents:
-
This compound (1.55 g, 10 mmol)
-
Concentrated Hydrochloric Acid (37%, ~2.5 mL)
-
Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Aniline Suspension: In a 100 mL beaker, combine 1.55 g of this compound with 10 mL of distilled water and 2.5 mL of concentrated HCl.[9] Stir to form a fine slurry.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is critical to maintain this temperature throughout the procedure.
-
Nitrite Solution: In a separate small beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over 10-15 minutes.[16] Use a thermometer to ensure the temperature does not rise above 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes.
-
Self-Validation Check: To confirm the presence of a slight excess of nitrous acid (indicating complete diazotization), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color confirms the reaction is complete. If the test is negative, add a small amount of additional nitrite solution.
-
Immediate Use: The resulting clear or pale yellow diazonium salt solution is unstable and must be used immediately in the subsequent coupling reaction (Protocol 2).
Protocol 2: Synthesis of a Disperse Red Azo Dye
Objective: To synthesize an azo dye by coupling the diazonium salt from Protocol 1 with N,N-diethylaniline.
Materials & Reagents:
-
Diazonium salt solution (from Protocol 1)
-
N,N-diethylaniline (1.49 g, 10 mmol)
-
Glacial Acetic Acid
-
Sodium Acetate
-
Sodium Hydroxide solution (10% w/v)
Procedure:
-
Coupling Solution: In a 250 mL beaker, dissolve 1.49 g of N,N-diethylaniline in 5 mL of glacial acetic acid and 20 mL of water. Cool this solution to 0-5 °C in an ice bath.
-
Azo Coupling: While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the N,N-diethylaniline solution.
-
pH Adjustment & Observation: A brightly colored precipitate (typically red or deep orange) should form immediately. Maintain the temperature at 0-5 °C and continue stirring. Add a saturated solution of sodium acetate as needed to buffer the solution and maintain a mildly acidic pH (~4-5).
-
Reaction Completion: Continue stirring the mixture in the ice bath for 1 hour to ensure the coupling reaction goes to completion.
-
Isolation: Isolate the solid dye product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral to litmus paper. This removes any unreacted salts or acids.
-
Drying: Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Expected Results & Characterization: The final product is a colored solid. Its identity and purity can be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point determination, and UV-Visible spectroscopy to determine its absorption maximum (λ-max), which corresponds to its color.
| Analytical Technique | Expected Outcome |
| Appearance | Deep red or orange crystalline solid |
| TLC | A single spot indicating a pure compound |
| UV-Vis (in Ethanol) | λ-max in the range of 480-520 nm |
Integrated Synthesis Workflow
The entire process from starting materials to the final purified dye is a sequential and interdependent workflow. The quality of the product from each stage directly impacts the success of the next.
Caption: Step-by-step experimental workflow diagram.
References
-
PubChem. 2-Ethyl-4-fluoroaniline | C8H10FN. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-Fluoro-4-methoxyaniline | C7H8FNO. National Center for Biotechnology Information. Available at: [Link]
-
The Synthesis of Azo Dyes. Simon Fraser University. Available at: [Link]
-
El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical and Chemical News. Available at: [Link]
-
ChemSrc. this compound suppliers USA. Available at: [Link]
-
Wikipedia. Azo coupling. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Available at: [Link]
- Google Patents.Disperse azo dyes.
-
ResearchGate. The Relationship between Dye Structure and Fastness Properties. Available at: [Link]
- Google Patents.Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
ResearchGate. Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Available at: [Link]
-
Discovery Scientific Society. Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Available at: [Link]
-
ResearchGate. Fluorine-containing Dyes. Available at: [Link]
-
RSC Publishing. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. Available at: [Link]
-
MDPI. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Available at: [Link]
-
YouTube. Synthesis of an azo dye. Available at: [Link]
-
PMC. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. National Center for Biotechnology Information. Available at: [Link]
-
Grokipedia. Azo coupling. Available at: [Link]
-
P2 InfoHouse. Chapter 9: The Structure and Properties of Disperse Dyes And Related Topics. Available at: [Link]
-
ACS Publications. Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. The Journal of Organic Chemistry. Available at: [Link]
-
International Journal of Engineering Research & Technology. Effect of Reactive Dyes Structure on Light Fastness. Available at: [Link]
-
Journal of University of Babylon. Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Available at: [Link]
-
ACS Omega. Direct Oxidative Azo Coupling of Anilines Using a Self-Assembled Flower-like CuCo2O4 Material as a Catalyst under Aerobic Conditions. Available at: [Link]
-
Wikipedia. 4-Fluoroaniline. Available at: [Link]
-
Organic Syntheses. diphenic acid. Available at: [Link]
-
Chemistry LibreTexts. 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Available at: [Link]
-
ResearchGate. Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. Available at: [Link]
-
PMC. Mechanism of Bonding Reactive Dyes with Copolymer (chloromethyl)oxirane-1H-imidazole cationised Cellulose. National Center for Biotechnology Information. Available at: [Link]
- Google Patents.Processes for the diazotization of 2,5-dichloroanilines.
-
PMC. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. Available at: [Link]
-
Chemguide. some reactions of diazonium ions. Available at: [Link]
-
ResearchGate. Synthesis and dyeing properties of new disazo disperse dyes for polyester and nylon fabrics. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. WO2012084417A1 - Disperse azo dyes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. discoveryjournals.org [discoveryjournals.org]
- 5. This compound suppliers USA [americanchemicalsuppliers.com]
- 6. echemi.com [echemi.com]
- 7. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazotisation [organic-chemistry.org]
- 9. Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide [mdpi.com]
- 10. Azo coupling - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Ethoxy-4-fluoroaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of crude 2-Ethoxy-4-fluoroaniline. This guide is designed to provide in-depth, practical advice and troubleshooting strategies to help you achieve high purity for this critical intermediate. As Senior Application Scientists, we understand that the purity of your starting materials is paramount for the success of your research and development endeavors. This resource combines established chemical principles with field-proven insights to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: My crude this compound is a dark-colored oil. What causes this discoloration and is it a concern?
A1: The dark coloration, typically ranging from yellow to reddish-brown, is common for crude aromatic amines. This is primarily due to the presence of oxidized polymeric impurities formed by exposure to air and light. While minor discoloration may not interfere with some subsequent reactions, it is indicative of impurities that can affect reaction efficiency, yield, and the purity of your final product. For most pharmaceutical and fine chemical applications, purification is essential.
Q2: What are the most likely impurities in my crude this compound?
A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the etherification of 4-fluoro-2-nitrophenol followed by reduction of the nitro group. Potential impurities include:
-
Unreacted starting materials: 4-fluoro-2-nitrophenol or its corresponding ethyl ether.
-
Byproducts of the etherification: Isomeric products or over-alkylated species.
-
Incomplete reduction products: Such as nitroso or hydroxylamine intermediates.
-
Side-products from the reduction: Depending on the reducing agent, various coupled or dehalogenated species can form.
-
Polymeric oxidation products: As mentioned in Q1.
Q3: What are the main purification techniques applicable to this compound?
A3: The three primary purification techniques for a compound like this compound are:
-
Vacuum Distillation: Ideal for separating the desired product from non-volatile or high-boiling impurities.
-
Recrystallization: Effective if the product is a solid at room temperature or can be converted into a crystalline salt.
-
Column Chromatography: A versatile technique for separating closely related impurities, but may be less practical for large-scale purifications.
Q4: What safety precautions should I take when handling and purifying this compound?
A4: this compound is an aromatic amine and should be handled with care. Assume it is toxic and readily absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Vacuum Distillation
Vacuum distillation is often the most effective method for purifying liquid anilines on a larger scale.
Problem 1: "Bumping" or unstable boiling during vacuum distillation.
-
Cause: This is a common issue with high-boiling liquids under vacuum, often due to superheating of the liquid followed by sudden, violent boiling. The presence of water or other volatile impurities can also contribute to this.
-
Solution:
-
Ensure a dry sample: Before distillation, dry the crude aniline using a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Use a magnetic stir bar or boiling chips: This provides nucleation sites for smooth boiling. A stir bar is generally more effective under vacuum.
-
Gradual heating: Use an oil bath for even and controlled heating. Avoid rapid heating which can exacerbate bumping.
-
Adequate vacuum: Ensure your vacuum pump can achieve and maintain a stable, low pressure. A lower pressure will reduce the boiling point and the energy required for distillation.[1]
-
Fractional distillation column: For difficult separations, a short Vigreux or packed column can improve separation efficiency, but may require a slightly higher vacuum to compensate for the pressure drop across the column.
-
Problem 2: The product codistills with an impurity.
-
Cause: The impurity has a boiling point very close to that of this compound at the distillation pressure.
-
Solution:
-
Optimize vacuum pressure: The relative volatility of two compounds can sometimes be altered by changing the pressure. Experiment with different vacuum levels if your equipment allows.
-
Use a fractional distillation setup: A column with a higher number of theoretical plates (e.g., a packed column) will provide better separation of components with close boiling points.
-
Consider a pre-distillation chemical wash: If the impurity is acidic (like residual phenol), a wash with a dilute aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide) can convert it into a non-volatile salt that will remain in the distillation flask. Conversely, a dilute acid wash can remove basic impurities.
-
Problem 3: The product darkens during distillation.
-
Cause: Thermal decomposition or oxidation at elevated temperatures. Even under vacuum, the required temperature might be high enough to cause some degradation.
-
Solution:
-
Achieve a lower vacuum: The most effective way to lower the distillation temperature is to use a better vacuum pump.
-
Distill under an inert atmosphere: Introduce a slow bleed of nitrogen or argon into the system to minimize oxidation.
-
Add a small amount of a high-boiling antioxidant: While not always ideal, this can sometimes prevent oxidation. Zinc dust has also been used to prevent oxidation during the distillation of anilines.
-
Workflow for Vacuum Distillation
Caption: A typical workflow for the purification of this compound by vacuum distillation.
Recrystallization
If your crude this compound is a solid or can be induced to crystallize, or if you choose to purify it as a salt, recrystallization can be a powerful technique.
Problem 1: The compound "oils out" instead of crystallizing.
-
Cause: The compound is coming out of solution at a temperature above its melting point. This is common for low-melting solids or when the solution is supersaturated.
-
Solution:
-
Use a mixed solvent system: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[2] Common mixed solvent systems for anilines include ethanol/water, and hexane/ethyl acetate.[2]
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
Lower the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Problem 2: Poor recovery of the purified product.
-
Cause: Using too much solvent, cooling the solution too quickly, or the product having significant solubility in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent: The goal is to create a saturated solution at the boiling point of the solvent.
-
Choose an appropriate solvent: The ideal solvent will dissolve the compound well when hot but poorly when cold. You may need to screen several solvents to find the best one.
-
Cool the solution thoroughly: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Minimize washing of the crystals: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
Problem 3: The recrystallized product is still colored.
-
Cause: The colored impurities are co-crystallizing with your product or are entrapped in the crystal lattice.
-
Solution:
-
Use activated carbon: After dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon before allowing it to cool. Be cautious as the fine powder can cause bumping.
-
Perform a second recrystallization: A second recrystallization will often yield a product of higher purity and better color.
-
Decision Tree for Recrystallization Solvent Selection
Caption: A flowchart to guide the selection of an appropriate solvent system for recrystallization.
Column Chromatography
Column chromatography is a highly effective method for separating closely related impurities but is often more labor-intensive and uses larger volumes of solvent than distillation or recrystallization.
Problem 1: Poor separation of the product from an impurity (overlapping spots on TLC).
-
Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to differentiate between the product and the impurity.
-
Solution:
-
Systematic solvent screening: Use thin-layer chromatography (TLC) to test a variety of solvent systems. A good starting point for aromatic amines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.
-
Adjust the solvent ratio: If you see some separation, fine-tune the ratio of the polar to non-polar solvent. A less polar mobile phase will generally increase the retention time of all components and may improve the separation of less polar compounds.
-
Add a modifier: For basic compounds like anilines that can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape and resolution by deactivating the silica surface.[3]
-
Try a different stationary phase: If separation on silica gel is challenging, consider using a different stationary phase like alumina (neutral or basic) or a bonded phase (e.g., amino-functionalized silica).
-
Problem 2: The product streaks on the TLC plate and elutes as a broad band from the column.
-
Cause: This is a classic sign of strong interaction between the basic amine and the acidic silanol groups on the silica gel surface. It can also be caused by overloading the column.
-
Solution:
-
Add triethylamine to the eluent: As mentioned above, adding a small amount of triethylamine to your mobile phase will "cap" the acidic sites on the silica and lead to sharper peaks.
-
Use a less acidic stationary phase: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Do not overload the column: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
Ensure the sample is fully dissolved in the loading solvent: If the sample is not fully soluble, it will not load onto the column evenly, leading to band broadening.
-
Problem 3: The product does not elute from the column.
-
Cause: The mobile phase is not polar enough to move the compound, or the compound is irreversibly binding to the stationary phase.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent in your eluent system.
-
Switch to a more polar solvent system: If increasing the ratio is ineffective, you may need to switch to a more polar solvent altogether, for example, from a hexane/ethyl acetate system to a dichloromethane/methanol system.
-
Consider the addition of a modifier: If not already in use, adding triethylamine can help to release the amine from the acidic silica.
-
Physicochemical Data for this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 155.17[4] | Not definitively reported | Not reported |
| 4-Fluoroaniline | 111.12 | 188 °C at 760 mmHg[5] | -1.9 °C[5] |
| 2-Chloro-4-fluoroaniline | 145.56[6] | 192 °C at 760 mmHg[7] | Not reported |
Note: The boiling point for this compound is not well-documented in publicly available literature. Based on structurally similar compounds, a boiling point higher than 4-fluoroaniline and 2-chloro-4-fluoroaniline is expected. Vacuum distillation is highly recommended.
References
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? [Online forum post]. r/chemhelp. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. (n.d.). Aniline purification process.
-
ResearchGate. (2015, August). In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. Retrieved from [Link]
- Google Patents. (n.d.). Aniline purification process.
-
ACS Publications. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2003, October). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
Sources
- 1. texiumchem.com [texiumchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-4-fluoroaniline CAS#: 2106-02-7 [m.chemicalbook.com]
Technical Support Center: Synthesis of 2-Ethoxy-4-fluoroaniline
Welcome to the technical support center for the synthesis of 2-Ethoxy-4-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges.
I. Troubleshooting Guide: Enhancing Your Reaction Yield
This section addresses specific issues you may encounter during the synthesis of this compound. A common and effective synthetic route involves a two-step process:
-
Williamson Ether Synthesis: Formation of 2-ethoxy-4-fluoronitrobenzene from 4-fluoro-2-nitrophenol and an ethylating agent.
-
Nitro Group Reduction: Reduction of the nitro intermediate to the desired this compound.
Our troubleshooting will focus on this pathway.
Q1: My Williamson ether synthesis step is showing low conversion to 2-ethoxy-4-fluoronitrobenzene. What are the likely causes and solutions?
Low conversion in a Williamson ether synthesis is a frequent issue. The reaction involves the deprotonation of a phenol followed by an SN2 reaction with an alkyl halide.[1][2][3] Here are the key areas to investigate:
Causality & Solutions:
-
Incomplete Deprotonation of the Phenol: The phenoxide is the active nucleophile. If deprotonation is incomplete, the starting phenol will remain.
-
Troubleshooting:
-
Choice of Base: Use a sufficiently strong base to fully deprotonate the 4-fluoro-2-nitrophenol. While NaOH or KOH can be effective, stronger bases like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) will ensure complete formation of the phenoxide.[2]
-
Moisture: Ensure your reaction is anhydrous. Water will consume the base and hinder deprotonation. Use dry solvents and glassware.
-
-
-
Poor Reactivity of the Ethylating Agent: The SN2 reaction is sensitive to the leaving group and steric hindrance.[1]
-
Troubleshooting:
-
Leaving Group: Iodoethane is more reactive than bromoethane, which is more reactive than chloroethane. If you are using ethyl chloride and getting low yield, consider switching to ethyl bromide or iodide.
-
Steric Hindrance: This is not a major issue with an ethyl group, but ensure your starting material is not sterically encumbered near the hydroxyl group.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: Troubleshooting Decision Tree for Williamson Ether Synthesis.
Q2: The reduction of 2-ethoxy-4-fluoronitrobenzene is incomplete or producing side products. How can I improve this step?
The reduction of an aromatic nitro group is a common transformation, but can be prone to issues.[5][6]
Causality & Solutions:
-
Catalyst Inactivity: The catalyst is the heart of a catalytic hydrogenation.
-
Troubleshooting:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common choice.[5] Raney Nickel is also effective.[6] If one is not working well, try the other.
-
Catalyst Loading: A typical loading is 5-10 mol%. If the reaction is sluggish, a higher loading may be necessary.
-
Catalyst Quality: Ensure your catalyst is not old or has been improperly stored. A fresh batch of catalyst can make a significant difference.
-
-
-
Insufficient Hydrogen Pressure: The reaction requires sufficient hydrogen to proceed.
-
Troubleshooting:
-
Pressure: While some reductions can be done at atmospheric pressure, using a Parr shaker or a similar apparatus at 1-4 atm of hydrogen is often more effective.[5]
-
Leaks: Ensure your system is properly sealed and there are no hydrogen leaks.
-
-
-
Solvent Choice: The solvent can affect catalyst activity and solubility of the starting material.
-
Formation of Side Products: Over-reduction or dehalogenation can occur.
-
Troubleshooting:
-
Dehalogenation: This can be an issue with Pd/C catalysts. If you are observing loss of the fluorine atom, consider using a different catalyst like Raney Nickel or conducting the reaction at a lower temperature and pressure.
-
Incomplete Reduction Products: Products like nitroso or hydroxylamine intermediates can form.[7] This is often due to catalyst deactivation or insufficient hydrogen. Using a fresh catalyst and ensuring adequate hydrogen pressure should resolve this.
-
-
Q3: I am having difficulty purifying the final product, this compound. What are the recommended methods?
Purification is critical to obtaining a high-quality final product.
Causality & Solutions:
-
Residual Starting Materials or Intermediates: These are common impurities.
-
Troubleshooting:
-
Column Chromatography: This is a very effective method for purifying anilines. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.[5]
-
Acid-Base Extraction: As an aniline, your product is basic. You can dissolve the crude product in a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the ammonium salt. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.[8]
-
-
-
Coloration of the Product: Anilines are prone to oxidation, which can lead to discoloration.[9]
-
Troubleshooting:
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) and in a cool, dark place to minimize oxidation.
-
Activated Carbon: If the product is colored, you can try dissolving it in a suitable solvent and treating it with a small amount of activated carbon, followed by filtration through celite.
-
-
| Purification Method | Pros | Cons |
| Column Chromatography | High purity can be achieved; good for removing closely related impurities. | Can be time-consuming and uses large volumes of solvent. |
| Acid-Base Extraction | Good for removing non-basic impurities; relatively quick and scalable. | May not remove other basic impurities. |
| Recrystallization | Can provide very high purity for solid products. | Requires finding a suitable solvent system; product loss in the mother liquor. |
II. Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound?
A: With an optimized two-step process, a yield of 70-80% for each step is achievable, leading to an overall yield in the range of 50-65%. However, this is highly dependent on the specific conditions and scale of the reaction.
Q: Are there alternative synthetic routes to this compound?
A: Yes, other routes exist. One alternative involves the nucleophilic aromatic substitution (SNAr) on 2,4-difluoronitrobenzene with sodium ethoxide, followed by reduction of the nitro group.[6] The choice of route often depends on the availability and cost of the starting materials.
Q: What are the key safety considerations when working with the reagents in this synthesis?
A:
-
4-Fluoro-2-nitrophenol: This is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Sodium Hydride (NaH): This is a flammable solid that reacts violently with water. Handle under an inert atmosphere and use a proper quenching procedure for disposal.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no ignition sources present.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[10]
III. Detailed Experimental Protocol
This protocol details a representative synthesis of this compound.
Step 1: Synthesis of 2-Ethoxy-4-fluoronitrobenzene
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoro-2-nitrophenol (1 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not rise above 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add iodoethane (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[11]
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
In a hydrogenation vessel, dissolve 2-ethoxy-4-fluoronitrobenzene (1 equivalent) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution.[5]
-
Seal the vessel, purge with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (1-4 atm) and stir the mixture vigorously at room temperature.[5]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography or acid-base extraction as needed.
IV. References
-
(PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu. Available from: [Link]
-
Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. Available from: [Link]
-
US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents. Available from:
-
US3900519A - Process for preparing para-fluoroanilines - Google Patents. Available from:
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]
-
CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents. Available from:
-
4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. Available from: [Link]
-
Williamson Ether Synthesis - YouTube. Available from: [Link]
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. Available from:
-
The Williamson Ether Synthesis. Available from: [Link]
-
US4164517A - Preparation of fluoronitrobenzene - Google Patents. Available from:
-
Williamson Ether Synthesis - Chemistry LibreTexts. Available from: [Link]
-
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. Available from: [Link]
-
Experiment 06 Williamson Ether Synthesis. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 9. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Residue Removal from 2-Ethoxy-4-fluoroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2-Ethoxy-4-fluoroaniline. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in removing residual metal catalysts post-synthesis. Given that the synthesis of functionalized anilines frequently employs palladium-based catalysts for cross-coupling reactions, this guide will focus on proven methods for palladium removal to meet the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my this compound product?
A1: The most prevalent and effective methods for palladium removal fall into five main categories:
-
Adsorption: This involves using solid-supported materials that bind to the palladium species. The most common adsorbents are activated carbon and specialized metal scavengers.[1][2] Adsorption is highly practical as it converts the dissolved (homogeneous) metal impurity into a solid (heterogeneous) form that can be easily removed by filtration.[3]
-
Crystallization: This is a fundamental purification technique that separates this compound from impurities, including palladium residues, based on differences in solubility.[1][4] As the product crystallizes out of the solution, the metal impurities are left behind in the mother liquor.[1]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase that is separate from the product.[1][5] This is often achieved by using an aqueous solution containing a chelating agent to "pull" the metal out of the organic phase containing your product.
-
Filtration: This is the primary method for removing heterogeneous catalysts (e.g., Palladium on carbon, Pd/C) or precipitated palladium metal.[1] Often, a filter aid like Celite® is used to ensure the complete removal of fine catalyst particles.[6]
-
Chromatography: Techniques like column chromatography are effective for separating the desired compound from the palladium catalyst, although this is often more suitable for smaller-scale purifications due to cost and complexity.[1][6]
Q2: How do I select the best palladium removal method for my specific experiment?
A2: The optimal method is dictated by several critical factors:
-
The Form of Palladium Residue: Is the catalyst homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid, like Pd/C)? Is it in the Pd(0) or Pd(II) oxidation state?[1] Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts require more advanced techniques like scavenging or extraction.
-
Nature of Your Product: Consider the solubility and stability of this compound in various solvents. The amine functionality in your product can potentially chelate with palladium, making it more challenging to remove.
-
Required Purity Level: For active pharmaceutical ingredients (APIs), regulatory bodies mandate very low levels of residual metals, often in the parts-per-million (ppm) range, which may necessitate the use of highly efficient methods like specialized scavengers.[7]
-
Process Scale: Methods that are simple and effective at the lab scale, like chromatography, may not be practical or cost-effective for large-scale industrial production.[3]
The following workflow provides a logical approach to selecting a suitable purification strategy.
Caption: Decision workflow for selecting a catalyst removal method.
Q3: What are metal scavengers and how do they differ from activated carbon?
A3: Metal scavengers are solid-supported materials, typically silica or polymer-based, that are functionalized with groups having a high affinity for specific metals.[1][8] For palladium, scavengers often contain thiol (sulfur-based) or amine functional groups that act as strong ligands, binding tightly to the metal through a process called chemisorption.[3][7]
While both are used in adsorption, they differ significantly:
-
Selectivity: Activated carbon is a low-cost adsorbent but often suffers from a lack of selectivity.[2][4] It can adsorb your desired product, this compound, along with the palladium, potentially leading to significant yield loss.[1] Specialized scavengers are designed to be highly selective for the metal, minimizing product loss.[8]
-
Efficiency: Functionalized scavengers typically offer higher efficiency and can reduce palladium levels to the low ppm or even parts-per-billion (ppb) range, which can be difficult to achieve with activated carbon alone.[8]
| Feature | Activated Carbon | Specialized Metal Scavengers |
| Mechanism | Physisorption (weaker, non-specific)[3] | Chemisorption (stronger, selective)[3] |
| Selectivity | Low; can adsorb the target molecule[4] | High; designed to bind specific metals |
| Efficiency | Good, but may not reach very low ppm levels | Excellent; can reduce metals to ppb levels[8] |
| Cost | Low[3] | Higher |
| Risk of Product Loss | High[1] | Low |
Troubleshooting Guides
Problem 1: My palladium removal is ineffective, even after treatment with a scavenger.
This is a common issue that typically points to a mismatch between the scavenger type and the state of the palladium in your reaction mixture.
-
Plausible Cause 1: Incorrect Palladium Oxidation State.
-
Explanation: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)). A thiol-based scavenger, for instance, might be highly effective for Pd(II) but less so for Pd(0). The specific ligands attached to the palladium also play a crucial role.
-
Solution:
-
Standardize Your Work-up: Ensure a consistent work-up procedure before the scavenging step to minimize batch-to-batch variation in the palladium species.[1]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[7]
-
Consider a Pre-treatment Step: A mild oxidation (e.g., with air or a weak oxidant) or reduction step can convert the various palladium species into a single, more easily removed form before you add the scavenger.[1]
-
-
-
Plausible Cause 2: Insufficient Contact Time or Temperature.
-
Explanation: Scavenging is a chemical reaction that requires adequate time and sometimes gentle heating to proceed to completion.
-
Solution: Optimize the scavenging conditions. Stir the mixture of your crude product and the scavenger for a sufficient duration (typically ranging from 1 to 18 hours) and at a suitable temperature (e.g., 40-60 °C) to maximize metal removal.[1] Run small-scale trials to determine the optimal time and temperature for your specific system.
-
Problem 2: I'm losing a significant amount of my this compound product during purification.
High product loss is a critical issue, especially when scaling up a synthesis. The cause is often related to the choice of purification method.
-
Plausible Cause 1: Non-specific Adsorption on Activated Carbon.
-
Explanation: As mentioned, activated carbon is not selective and can adsorb your aniline product onto its surface, leading to lower recovery.[1][4] Aromatic amines, in particular, can have a strong affinity for carbon surfaces.
-
Solution:
-
Reduce the Amount of Carbon: Use the minimum amount of activated carbon necessary to achieve the desired level of palladium removal.
-
Switch to a Selective Scavenger: Although more expensive, a specialized metal scavenger will minimize product loss due to its high selectivity for palladium.[3]
-
Thoroughly Wash the Carbon: After filtering off the carbon, wash the filter cake with fresh solvent to recover as much of the adsorbed product as possible. Be aware, however, that excessive washing can sometimes cause a small amount of the captured palladium to leach back into your product solution.[3]
-
-
-
Plausible Cause 2: Product Loss During Crystallization.
-
Explanation: Some product will always remain dissolved in the mother liquor after crystallization.[4] Using too much solvent or an improper solvent system will exacerbate this issue.
-
Solution:
-
Optimize the Solvent System: Carefully select a solvent or solvent mixture in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Minimize Solvent Volume: Use just enough hot solvent to fully dissolve the crude product. An excess of solvent will increase the amount of product that remains in the mother liquor upon cooling.[4]
-
Cool Slowly: Allow the solution to cool slowly to promote the formation of large, pure crystals. Crash cooling can trap impurities within the crystal lattice.
-
-
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is a cost-effective first-pass approach for reducing palladium content.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
-
Addition of Carbon: Add activated carbon (e.g., Darco KB-B) to the solution. A typical starting point is 0.1 to 0.5 times the weight of the crude product.[3]
-
Stirring: Stir the suspension at a slightly elevated temperature (e.g., 45-60 °C) for 2 to 18 hours.[3] The optimal time should be determined experimentally.
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with a small amount of fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.
Caption: Experimental workflow for palladium removal using activated carbon.
Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is recommended for achieving very low palladium levels, as required for APIs.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[1]
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol) to the solution. A typical loading is 2-4 equivalents relative to the theoretical amount of residual palladium.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US6177571B1 - Method for removing heavy metals from organic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. sopachem.com [sopachem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 2-Ethoxy-4-fluoroaniline
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective discovery. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy offers a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth comparative analysis of the 13C NMR spectral data of 2-Ethoxy-4-fluoroaniline, a key intermediate in the synthesis of various pharmaceutical compounds. By comparing its spectrum with those of structurally related analogs and theoretically predicted data, we can gain a deeper understanding of the electronic and steric influences of its substituents, thereby enhancing our ability to interpret complex spectra in drug discovery workflows.
The Decisive Role of 13C NMR in Structural Verification
In the realm of medicinal chemistry, the precise arrangement of atoms within a molecule dictates its biological activity. 13C NMR spectroscopy provides direct insight into the chemical environment of each carbon atom, making it an indispensable tool for verifying molecular structures synthesized in the laboratory.[1] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, the electronegativity of neighboring atoms, and mesomeric (resonance) effects.[2][3] This sensitivity allows for the differentiation of carbon atoms within a molecule, providing a unique fingerprint of its structure.
This guide will dissect the 13C NMR spectrum of this compound by undertaking a comparative approach. We will examine the experimental spectra of aniline and 4-fluoroaniline as foundational references. Subsequently, we will leverage a highly reliable online prediction tool to generate the theoretical spectrum of this compound and the intermediate, 2-ethoxyaniline. This multi-faceted analysis will not only allow for the confident assignment of each carbon signal but will also illuminate the intricate interplay of substituent effects on the aniline scaffold.
Comparative Analysis of 13C NMR Chemical Shifts
The interpretation of the 13C NMR spectrum of this compound is best approached by a systematic comparison with simpler, related molecules. The following tables present the experimental 13C NMR data for aniline and 4-fluoroaniline, which serve as our experimental benchmarks, alongside the predicted chemical shifts for 2-ethoxyaniline and our target molecule, this compound. All experimental data was obtained in deuterochloroform (CDCl3).
Table 1: Experimental 13C NMR Chemical Shifts (δ, ppm) of Reference Compounds in CDCl3
| Carbon Atom | Aniline[4] | 4-Fluoroaniline[4] |
| C1 | 146.59 | 142.57 (d, J=2.0 Hz) |
| C2/C6 | 115.24 | 116.10 (d, J=7.6 Hz) |
| C3/C5 | 129.43 | 115.69 (d, J=22.4 Hz) |
| C4 | 118.76 | 156.38 (d, J=235.2 Hz) |
Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) of Target and Intermediate Compounds
| Carbon Atom | 2-Ethoxyaniline | This compound |
| C1 | 147.9 | 143.8 |
| C2 | 137.6 | 138.9 |
| C3 | 112.1 | 113.3 |
| C4 | 121.5 | 157.0 |
| C5 | 115.9 | 116.5 |
| C6 | 119.2 | 110.4 |
| -OCH2CH3 | 63.8 | 64.2 |
| -OCH2CH3 | 14.9 | 14.8 |
Predicted data generated using the online NMR prediction tool at ]">www.nmrdb.org.*
Dissecting the Substituent Effects: An Expert's Interpretation
The observed and predicted chemical shifts can be rationalized by considering the electronic effects of the amino (-NH2), ethoxy (-OCH2CH3), and fluoro (-F) groups.
The Influence of the Amino Group: The amino group is a strong activating group, donating electron density to the aromatic ring through the resonance effect. This increased electron density leads to greater shielding of the ortho and para carbons, shifting their signals upfield (to lower ppm values) compared to benzene (δ ≈ 128.5 ppm).[3] Conversely, the ipso-carbon (C1) is deshielded due to the inductive effect of the electronegative nitrogen atom.
The Impact of the Ethoxy Group: The ethoxy group at the C2 position introduces both inductive and resonance effects. As an oxygen-containing substituent, it exerts a strong electron-withdrawing inductive effect, which would be expected to deshield the adjacent C2 and C1 carbons. However, the lone pairs on the oxygen atom participate in resonance, donating electron density to the ring, particularly at the ortho (C1, C3) and para (C5) positions. In the predicted spectrum of 2-ethoxyaniline, the significant downfield shift of C2 (137.6 ppm) compared to the corresponding carbon in aniline (115.24 ppm) suggests that the inductive effect of the ethoxy group is dominant at the point of attachment. The upfield shifts of C4 and C6 are consistent with the resonance donation of electrons.
The Role of the Fluoro Substituent: Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect. This effect deshields all carbons in the ring, but the effect is strongest at the ipso-carbon (C4). In the experimental spectrum of 4-fluoroaniline, the C4 signal is significantly shifted downfield to 156.38 ppm.[4] Fluorine also exhibits a weak electron-donating resonance effect, which slightly shields the ortho (C3/C5) and para (C1) positions. The large one-bond carbon-fluorine coupling constant (J ≈ 235.2 Hz) is a characteristic feature for a fluorine-substituted aromatic carbon.
Synergistic Effects in this compound: In our target molecule, the interplay of these three substituents results in a unique 13C NMR spectrum.
-
C1: The predicted chemical shift of 143.8 ppm reflects the combined deshielding inductive effects of the adjacent amino and ethoxy groups, slightly offset by the resonance donation from the para-fluoro group.
-
C2: The significant downfield shift to 138.9 ppm is primarily due to the strong inductive effect of the directly attached ethoxy group.
-
C3: This carbon is shielded by the resonance donation from both the amino and ethoxy groups, resulting in an upfield shift to 113.3 ppm.
-
C4: The very large downfield shift to 157.0 ppm is a clear indication of the direct attachment of the highly electronegative fluorine atom.
-
C5 and C6: The chemical shifts of these carbons are influenced by a combination of the electronic effects of all three substituents, leading to their respective predicted values of 116.5 and 110.4 ppm.
-
Ethoxy Carbons: The signals at 64.2 and 14.8 ppm are characteristic of the methylene and methyl carbons of an ethoxy group, respectively.
A Self-Validating Protocol for 13C NMR Data Acquisition
To ensure the generation of high-quality, reliable 13C NMR data, adherence to a robust experimental protocol is paramount. The following step-by-step methodology outlines a self-validating system for acquiring a standard proton-decoupled 13C NMR spectrum.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the solid sample, or dispense 50-100 µL of a liquid sample, into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) containing a known internal standard, typically tetramethylsilane (TMS) at 0.03-0.05% (v/v).
-
Securely cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Load a standard set of 13C NMR acquisition parameters.[5]
-
-
Spectrometer Calibration and Tuning:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Tune and match the 13C and 1H channels of the probe to the sample.
-
Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected carbon signals (typically 0-220 ppm).
-
Define the number of scans to be acquired. For a moderately concentrated sample, 128 to 1024 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Employ proton broadband decoupling to simplify the spectrum to single lines for each carbon.
-
Initiate data acquisition.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks if quantitative analysis is required (note: for standard proton-decoupled 13C NMR, integration is not typically reliable for determining the number of carbons).
-
-
Data Analysis:
-
Identify and list the chemical shifts of all observed peaks.
-
Compare the experimental spectrum with predicted spectra or data from related compounds to assign the signals to the respective carbon atoms in the molecule.
-
Visualizing the Experimental Workflow and Substituent Effects
To further clarify the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for 13C NMR acquisition and the influence of substituents on the aromatic ring of this compound.
Caption: Experimental workflow for 13C NMR spectroscopy.
Caption: Electronic effects of substituents on this compound.
Conclusion
The structural elucidation of this compound through 13C NMR spectroscopy is a prime example of how a comparative and predictive approach can lead to confident and unambiguous assignments. By grounding our analysis in the experimental data of simpler analogs and leveraging the power of computational prediction, we can systematically deconstruct the complex interplay of substituent effects. This guide has demonstrated that a thorough understanding of the inductive and resonance effects of the amino, ethoxy, and fluoro groups is essential for accurately interpreting the 13C NMR spectrum. The provided experimental protocol and visual aids further serve to establish a robust framework for obtaining and analyzing high-quality NMR data, a critical capability for professionals in the fast-paced environment of drug discovery and development.
References
-
Obregón-Zúñiga, A., et al. (2018). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 23(8), 1887. [Link]
-
Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? [Link]
-
ResearchGate. (n.d.). The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
University of California, Riverside. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. [Link]
-
ResearchGate. (2025). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. [Link]
-
virtual Chemistry 3D. (n.d.). 13C NMR predictor. [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. [Link]
-
Gowda, B. T., et al. (2002). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung B, 57(7), 801-808. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
-
Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
-
Unknown. (n.d.). Running 13C spectra. [Link]
-
Patiny, L. (n.d.). Simulate and predict NMR spectra. [Link]
-
Sharma, V., et al. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry, Supporting Information. [Link]
-
ResearchGate. (2025). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]
Sources
A Senior Application Scientist's Guide to HPLC Purity Determination of 2-Ethoxy-4-fluoroaniline
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Ethoxy-4-fluoroaniline is a key building block in the synthesis of various pharmacologically active molecules. As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the final drug substance's safety and efficacy. Impurities originating from the synthesis, such as starting materials, by-products, or degradation products, can carry over to the final Active Pharmaceutical Ingredient (API), potentially altering its therapeutic effect or introducing toxicity.
This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will explore a conventional Reversed-Phase (RP-HPLC) method and an Ion-Pair RP-HPLC method, delving into the scientific rationale behind the methodological choices. The objective is to equip you with the expertise to select, implement, and validate the most suitable analytical approach for your specific needs, ensuring the integrity of your drug development pipeline. The principles discussed are grounded in established regulatory expectations, particularly the ICH Q2(R2) guidelines on analytical procedure validation[1][2].
Understanding the Analyte and Potential Impurities
The structure of this compound, featuring a basic aniline group and a hydrophobic aromatic ring, dictates its chromatographic behavior. Synthetic routes often involve precursors like 2-fluoro-4-bromoaniline or 2-fluoro-4-iodoaniline[3][4], which could persist as process-related impurities. Other potential impurities include regioisomers or related substances formed during the synthesis. A robust purity method must be able to separate the main component from these structurally similar compounds.
Method Comparison: Standard RP-HPLC vs. Ion-Pair RP-HPLC
The primary challenge in analyzing basic compounds like anilines via traditional RP-HPLC is their tendency to interact with residual acidic silanols on the silica-based stationary phase. This interaction often leads to poor peak shape (tailing), which compromises resolution and the accuracy of quantification. We will compare a standard C18 method with an ion-pair method designed specifically to mitigate this issue.
Method 1: Standard Reversed-Phase HPLC (The Workhorse Method)
This approach utilizes a C18 stationary phase, the most common in reversed-phase chromatography, to separate compounds based on their hydrophobicity.[5][6] A low-pH mobile phase is employed to ensure the aniline group is protonated (positively charged), which helps to produce a single, consistent ionic form and can reduce peak tailing to some extent by suppressing the ionization of silanol groups.
-
Causality: The choice of a C18 column is based on the significant hydrophobicity of the substituted benzene ring. The acidic mobile phase (e.g., using phosphoric or formic acid) ensures the amine is consistently protonated, preventing peak splitting and improving peak shape.
Method 2: Ion-Pair Reversed-Phase HPLC (The Problem-Solver Method)
This method builds upon the standard RP-HPLC foundation by introducing an ion-pairing reagent, such as an alkyl sulfonate, into the mobile phase.[7][8] This reagent contains a hydrophobic alkyl "tail" and a negatively charged head. The hydrophobic tail interacts with the C18 stationary phase, effectively creating an in-situ ion-exchange surface. The positively charged analyte (protonated aniline) can then form a neutral ion pair with the reagent's negatively charged head, enhancing its retention and dramatically improving peak symmetry by masking silanol interactions.
-
Causality: The addition of an agent like 1-hexanesulfonic acid provides a counter-ion that pairs with the protonated aniline.[7][8] This newly formed neutral complex has increased hydrophobicity, leading to greater retention on the C18 column and shielding the analyte from interacting with active sites on the stationary phase, resulting in sharper, more symmetrical peaks.
Head-to-Head Performance Data
The following table presents hypothetical yet representative performance data to illustrate the expected differences between the two methods when analyzing a sample of this compound spiked with a potential polar impurity (e.g., 4-fluoroaniline) and a less polar, process-related impurity (e.g., 2-fluoro-4-bromoaniline).
| Performance Metric | Method 1: Standard RP-HPLC | Method 2: Ion-Pair RP-HPLC | Rationale for Difference |
| Resolution (Analyte / Polar Impurity) | 1.8 | > 3.0 | The ion-pair reagent enhances the retention of the protonated aniline analyte more than the polar impurity, increasing separation. |
| Resolution (Analyte / Non-Polar Impurity) | > 2.5 | > 2.5 | Both methods effectively separate based on hydrophobicity for non-polar impurities. |
| Tailing Factor (Analyte Peak) | 1.6 | 1.1 | The ion-pair reagent effectively masks silanol interactions, minimizing peak tailing for the basic analyte. |
| Retention Time (Analyte) | 4.5 min | 8.2 min | The formation of the neutral, more hydrophobic ion-pair complex increases retention time. |
| Limit of Quantitation (LOQ) | 0.05% | 0.02% | Improved peak shape leads to a better signal-to-noise ratio, enhancing sensitivity. |
Visualizing the Analytical Workflow
A well-defined workflow is essential for reproducible results. The following diagram illustrates the key stages in a typical HPLC purity analysis.
Caption: General workflow for HPLC purity determination.
Detailed Experimental Protocols
These protocols are designed to be self-validating through the inclusion of a System Suitability Test (SST), which ensures the chromatographic system is performing adequately before sample analysis commences. Method validation should be performed in accordance with ICH guidelines to demonstrate the procedure is fit for its intended purpose.[2][9][10]
Protocol 1: Standard Reversed-Phase HPLC Method
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 240 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (Re-equilibration)
-
-
-
Solutions Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v)
-
Standard Solution: Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the Diluent.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 2.0.
-
-
Procedure:
-
Once SST criteria are met, inject the diluent (as a blank), followed by the standard and sample solutions as per the defined sequence.
-
Calculate the purity by area normalization, reporting any impurity peak greater than the reporting threshold (e.g., 0.05%).
-
Protocol 2: Ion-Pair Reversed-Phase HPLC Method
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Mix 10 mM 1-Hexanesulfonic Acid Sodium Salt in water and adjust pH to 2.5 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 240 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 35% B
-
5-25 min: 35% to 85% B
-
25-30 min: 85% B
-
30.1-35 min: 35% B (Re-equilibration)
-
-
Note: Dedicate a column and HPLC system to ion-pair applications if possible, as the reagents can be difficult to wash out completely.
-
-
Solutions Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (65:35 v/v)
-
Standard and Sample Solutions: Prepare as described in Protocol 1 using the diluent specific to this method.
-
-
System Suitability Test (SST):
-
Inject the Standard Solution five times.
-
Acceptance Criteria: The RSD for the peak area should be ≤ 2.0%. The tailing factor for the this compound peak should be ≤ 1.5.
-
-
Procedure:
-
Follow the same injection and calculation procedure as outlined in Protocol 1.
-
Visualizing the Separation Mechanism
The fundamental difference between the two methods lies in the interaction at the stationary phase surface.
Caption: Analyte interaction at the stationary phase.
Alternative Technique: Gas Chromatography (GC)
While HPLC is generally preferred for involatile and thermally labile compounds like anilines, Gas Chromatography (GC) can be a powerful alternative, especially for identifying volatile impurities.[11] However, the polarity of the aniline group often necessitates a derivatization step to increase volatility and reduce interactions with the GC column, which can add complexity to the procedure.[12] GC can serve as a valuable orthogonal technique to confirm purity results obtained by HPLC.
Conclusion and Recommendations
Both the standard RP-HPLC and Ion-Pair RP-HPLC methods are capable of determining the purity of this compound. The choice between them should be guided by the specific analytical challenge.
-
Standard RP-HPLC (Method 1) is often sufficient for routine quality control where impurities are well-resolved and peak shape is acceptable. It is simpler, faster, and avoids the use of persistent ion-pairing reagents.
-
Ion-Pair RP-HPLC (Method 2) is the superior choice for method development, impurity profiling, and situations where the standard method fails to provide adequate resolution or acceptable peak shape. The improved symmetry and resolution it provides for basic analytes can be crucial for accurately quantifying impurities at low levels, making it a more robust and reliable method for challenging separations.
Ultimately, a thorough method development and validation process, guided by the principles of scientific integrity and regulatory compliance, will ensure the selection of a method that is truly fit for its intended purpose.[1][13]
References
-
Jones, C. et al. (2025). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. Available at: [Link]
-
Bazzi, A. et al. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]
-
United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline. Google Patents.
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. Available at: [Link]
-
Castro, D. et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available at: [Link]
-
Chinese Academy of Sciences. (2020). Fluorine Enables Separation-free "Chiral Chromatographic Analysis". Chinese Academy of Sciences. Available at: [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. Academia.edu. Available at: [Link]
-
Semantic Scholar. (n.d.). Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Semantic Scholar. Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 2-fluoro-4-methoxy. Organic Syntheses Procedure. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). . RSC. Available at: [Link]
-
Georgieva, M. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
LCGC International. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. Available at: [Link]
-
SIELC Technologies. (2018). 2-Ethyoxy-4-nitroaniline. SIELC Technologies. Available at: [Link]
-
WorldofChemicals. (n.d.). This compound suppliers USA. WorldofChemicals. Available at: [Link]
-
Funasaka, W. et al. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry. Available at: [Link]
- Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines. Google Patents.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
